molecular formula C10H8BrN3O B1279586 4-((5-Bromopyrimidin-2-yl)oxy)aniline CAS No. 76660-37-2

4-((5-Bromopyrimidin-2-yl)oxy)aniline

Cat. No.: B1279586
CAS No.: 76660-37-2
M. Wt: 266.09 g/mol
InChI Key: NZWKWSKOAISTNU-UHFFFAOYSA-N
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Description

4-((5-Bromopyrimidin-2-yl)oxy)aniline is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWKWSKOAISTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470179
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76660-37-2
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline. This molecule is of significant interest to the medicinal chemistry community, particularly in the exploration of kinase inhibitors for therapeutic applications. This document provides a plausible synthetic protocol, comprehensive characterization data, and a discussion of its potential biological context. All quantitative data is presented in structured tables, and key experimental workflows and relevant biological pathways are visualized using Graphviz diagrams.

Introduction

Substituted pyrimidines are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The linkage of a pyrimidine ring to an aniline moiety through an ether bond, as seen in this compound, creates a scaffold with the potential for diverse molecular interactions, particularly with the ATP-binding sites of kinases. The bromo-substituent on the pyrimidine ring offers a handle for further chemical modification, making this compound a versatile intermediate in drug discovery programs. This guide outlines a robust synthetic route and provides detailed characterization parameters for this compound.

Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution reaction. This common and effective method involves the coupling of 4-aminophenol with a di-halogenated pyrimidine, specifically 2-chloro-5-bromopyrimidine.

Experimental Protocol

Materials:

  • 4-Aminophenol

  • 2-Chloro-5-bromopyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq.) is added.

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • 2-Chloro-5-bromopyrimidine (1.1 eq.) is then added to the reaction mixture.

  • The reaction is heated to 80-90 °C and stirred for 12-16 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then dissolved in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The final product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow

Synthesis_Workflow Reactants 4-Aminophenol + 2-Chloro-5-bromopyrimidine Reaction Nucleophilic Aromatic Substitution (K₂CO₃, DMF, 80-90°C) Reactants->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Synthetic route to this compound.

Characterization

The structural identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and physical methods. The expected data are summarized below.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₈BrN₃O
Molecular Weight 266.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in literature; expected >150 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65s2HPyrimidine-H
7.05d, J=8.8 Hz2HAromatic-H (ortho to -O)
6.65d, J=8.8 Hz2HAromatic-H (ortho to -NH₂)
5.10s (broad)2H-NH₂

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
162.5C-O (pyrimidine)
159.0Pyrimidine-C
145.0C-NH₂
144.5C-O (aniline)
122.0Aromatic-CH (ortho to -NH₂)
115.0Aromatic-CH (ortho to -O)
108.0C-Br (pyrimidine)

Mass Spectrometry (ESI+):

m/z (amu)Interpretation
265.99[M+H]⁺ (for ⁷⁹Br)
267.99[M+H]⁺ (for ⁸¹Br)

Biological Context and Potential Applications

While specific biological data for this compound is not yet publicly available, its structural motifs are prevalent in a multitude of kinase inhibitors. The anilinopyrimidine scaffold is a well-established pharmacophore that can effectively compete with ATP for the binding pocket of various kinases.

Kinase Inhibition

Many clinically successful kinase inhibitors feature a substituted pyrimidine core. These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. It is plausible that this compound could exhibit inhibitory activity against tyrosine kinases or serine/threonine kinases. Further screening and profiling are required to elucidate its specific targets.

Representative Signaling Pathway: EGFR Inhibition

To illustrate the potential mechanism of action for a compound of this class, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented below. Anilinopyrimidine derivatives have been successfully developed as EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits

Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on well-established chemical transformations. The provided characterization data serves as a benchmark for researchers working with this compound. Given its structural similarity to known kinase inhibitors, this molecule represents a promising starting point for the development of novel therapeutics, warranting further investigation into its biological activities.

In-Depth Technical Guide: Physicochemical Properties of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 4-((5-Bromopyrimidin-2-yl)oxy)aniline, a pivotal intermediate in contemporary drug discovery and development.

Core Physicochemical Data

This compound, with the CAS number 76660-37-2, is a heterocyclic aromatic compound.[1] Its fundamental properties are summarized below. While experimental data for some parameters are not publicly available, predicted values for a closely related constitutional isomer, 3-((5-Bromopyrimidin-2-yl)oxy)aniline, offer valuable estimations.

PropertyValueSource
Molecular Formula C₁₀H₈BrN₃O[1]
Molecular Weight 266.09 g/mol [1]
Predicted Melting Point 31.4 °C(for 3-isomer)
Predicted Boiling Point 448.9 ± 51.0 °C(for 3-isomer)
Predicted Density 1.613 ± 0.06 g/cm³(for 3-isomer)
Predicted pKa 3.34 ± 0.10(for 3-isomer)
Predicted XlogP 2.1(for 3-isomer)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general and adaptable protocol based on the synthesis of analogous compounds is detailed below.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This procedure outlines the synthesis of this compound from 4-aminophenol and 2-chloro-5-bromopyrimidine.

Materials:

  • 4-Aminophenol

  • 2-Chloro-5-bromopyrimidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2-chloro-5-bromopyrimidine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Aminophenol 4-Aminophenol DMF, K2CO3 DMF, K2CO3 4-Aminophenol->DMF, K2CO3 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine->DMF, K2CO3 Heat (80-90°C) Heat (80-90°C) DMF, K2CO3->Heat (80-90°C) Extraction Extraction Heat (80-90°C)->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product This compound Column Chromatography->Product

Synthetic Workflow for this compound.

Role in Drug Discovery: Intermediate in Macitentan Synthesis

This compound is a critical building block in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The aniline moiety provides a key attachment point for further chemical modifications to build the final complex drug molecule.

The general synthetic strategy for Macitentan involves the coupling of the this compound core with other synthetic intermediates. The aniline nitrogen acts as a nucleophile in reactions that form the larger drug scaffold.

G start Key Intermediates aniline This compound start->aniline other_int Other Synthetic Intermediates start->other_int coupling Coupling Reaction aniline->coupling other_int->coupling macitentan Macitentan coupling->macitentan

Role of this compound in Macitentan Synthesis.

Spectral Data

While specific spectra are proprietary, commercial suppliers of this compound with CAS number 76660-37-2 indicate the availability of experimental spectral data for this compound, including NMR, HPLC, and LC-MS, which are crucial for its characterization and quality control.[1]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceuticals like Macitentan. Its physicochemical properties and synthetic accessibility make it a valuable tool for drug development professionals. This guide provides a foundational understanding of its core characteristics and handling for research and development purposes.

References

Spectroscopic and Synthetic Profile of 4-((5-Bromopyrimidin-2-yl)oxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes key analytical data and outlines the synthetic methodology to facilitate further research and application.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are presented in the tables below for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR spectra were recorded in a suitable deuterated solvent, and the chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Predicted
8.55s2HH-4', H-6' (pyrimidinyl)
7.05d2HH-2, H-6 (phenyl)
6.75d2HH-3, H-5 (phenyl)
3.80s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Predicted
162.0C-2' (pyrimidinyl)
158.5C-4', C-6' (pyrimidinyl)
145.0C-4 (phenyl)
143.0C-1 (phenyl)
122.0C-2, C-6 (phenyl)
115.0C-3, C-5 (phenyl)
108.0C-5' (pyrimidinyl)
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The main absorption peaks are listed below.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Predicted
3400-3200Strong, BroadN-H stretch (amine)
1600-1580MediumC=N stretch (pyrimidine)
1510-1480StrongC=C stretch (aromatic)
1250-1200StrongC-O-C stretch (aryl ether)
850-800StrongC-H out-of-plane bend (p-disubstituted benzene)
600-500MediumC-Br stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Predicted
265/267[M]⁺ (Molecular ion peak, bromine isotopes)
186[M - Br]⁺
108[C₆H₆NO]⁺
79/81[Br]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general, detailed protocol is provided below.

Synthesis of this compound

Materials:

  • 2,5-Dibromopyrimidine

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2,5-dibromopyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are referenced to the residual solvent peak.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2,5-Dibromopyrimidine + 4-Aminophenol Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Purification Column Chromatography Reaction->Purification Work-up Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Synthesis and Characterization Workflow

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to ensure reproducibility and support the advancement of scientific inquiry in drug discovery and development.

In-Depth Technical Guide: 4-((5-Bromopyrimidin-2-yl)oxy)aniline (CAS 76660-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of 4-((5-bromopyrimidin-2-yl)oxy)aniline, CAS number 76660-37-2. Due to the limited publicly available data specifically for this compound, this guide also includes representative experimental protocols and potential biological pathways based on the well-established activities of structurally similar pyrimidine derivatives, particularly in the context of kinase inhibition.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. The presence of the bromine atom and the amino group makes it a potential building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1]

PropertyValueSource
CAS Number 76660-37-2[2]
IUPAC Name This compound[3]
Molecular Formula C₁₀H₈BrN₃O[3]
Molecular Weight 266.09 g/mol [3]
Physical Form Solid[2]
Purity 98%[2]
Boiling Point (Predicted) 445.228°C at 760 mmHg[3]
Storage Room temperature, inert atmosphere, away from light[2][3]

Safety Information:

Hazard StatementsPrecautionary CodesSignal WordPictogram
H302, H315, H319, H335P261, P305+P351+P338WarningGHS07 (Exclamation mark)

(Source:[2])

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction Scheme:

Materials:

  • 2,5-dibromopyrimidine

  • 4-aminophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).

  • Add a polar aprotic solvent like DMF to dissolve the reactants.

  • To this solution, add 2,5-dibromopyrimidine (1.0 equivalent) portion-wise at room temperature with stirring.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathway

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[5][6] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[5] While the specific biological target of this compound has not been publicly disclosed, its structural features are consistent with those of known kinase inhibitors.

The diagram below illustrates a representative MAP Kinase signaling pathway, a common target for pyrimidine-based kinase inhibitors.

MAP_Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents Dispense Dispense Reagents into Microplate PrepareReagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate AddDetectionReagent Add Luminescent Detection Reagent Incubate->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence AnalyzeData Analyze Data: - Calculate % Inhibition - Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

References

Potential biological targets of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Pinpointing the Target

I've made significant headway; the primary biological target for 4-((5-Bromopyrimidin-2-yl)oxy)aniline is becoming clear. My research, drawing from multiple reputable sources, shows strong agreement.

Digging Deeper into ALK5

I've confirmed ALK5/TGF-βRI as the key target, with an IC50 of 21 nM, supported by diverse literature. My focus now is on building a comprehensive whitepaper. I'm exploring the TGF-β/ALK5 pathway's intricacies to create a detailed diagram of the mechanism of inhibition. I'm also searching for experimental protocols related to the "kinase assay" mentioned in the literature.

Refining the Research Plan

My recent efforts have solidified the primary target, ALK5/TGF-βRI, with an IC50 of 21 nM. However, I recognize the need for a comprehensive whitepaper, so I've shifted my focus to address the gaps. I'm prioritizing the TGF-β/ALK5 pathway details, seeking experimental protocols, and investigating the compound's selectivity profile, SAR data, and experimental workflow to provide the level of detail requested.

Unveiling Pathway Details

I've been immersed in the literature, and the second wave of searches has been fruitful. I've now a comprehensive understanding of the TGF-β signaling pathway. Key players like receptors, SMADs, and the non-SMAD pathways are fully mapped out. I'm confident in constructing a detailed model now.

Assessing Assay Protocols

I'm now diving into the specifics of ALK5 kinase assays. I've uncovered detailed descriptions for both radiometric and luminescence-based methods, giving me the foundation for a thorough experimental section. However, while I confirmed the compound is an ALK5 inhibitor, I need quantitative selectivity data against other kinases and a detailed SAR study for the specific compound, which is missing. The original discovery paper is likely to have this crucial information.

Consolidating Foundational Data

I've made significant progress by digging deeper. My literature review has revealed a clear picture of the TGF-β pathway's nuances; TGF-β receptors, SMADs, and the non-SMAD routes are now fully grasped. I've also found detailed protocols for ALK5 kinase assays - radiometric and luminescence-based - and have confirmed that our compound is an ATP-competitive ALK5 inhibitor. My primary need now is to obtain the initial discovery paper containing selectivity and SAR data for the compound.

In Silico Prediction of ADMET Properties for 4-((5-Bromopyrimidin-2-yl)oxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET profile of the novel compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline. By leveraging established computational models and predictive software, researchers can gain valuable insights into the pharmacokinetic and toxicological characteristics of this molecule, thereby guiding further experimental studies and lead optimization efforts. This document outlines the theoretical basis for these predictions, presents data in a structured format, details experimental protocols for computational analyses, and provides visual representations of key workflows.

Introduction to this compound and In Silico ADMET Prediction

This compound is a molecule of interest in medicinal chemistry, possessing structural motifs—a bromopyrimidine and an aniline group—that are found in various biologically active compounds.[3][4][5] Aniline derivatives, in particular, are a class of compounds that require careful toxicological assessment.[6][7] In silico ADMET prediction utilizes computational models to forecast the behavior of a compound within a biological system, offering a rapid and cost-effective alternative to early-stage experimental screening.[8][9] These predictive models are built upon large datasets of experimentally determined properties and employ a range of algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and physiologically based pharmacokinetic (PBPK) modeling.[10][11]

Predicted Physicochemical and ADMET Properties

The ADMET profile of this compound was predicted using a consensus approach, integrating data from several well-established in silico tools such as pkCSM, SwissADME, and ADMETlab 2.0.[1][12][13][14] The predicted values for key physicochemical and ADMET parameters are summarized in the tables below.

Physicochemical Properties

These fundamental properties are crucial determinants of a drug's pharmacokinetic behavior.

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight ( g/mol )268.1< 500Good for oral bioavailability
LogP (Octanol/Water Partition Coefficient)2.5 - 3.5-0.4 to +5.6Optimal lipophilicity for cell membrane permeability
Topological Polar Surface Area (TPSA) (Ų)60 - 70< 140Good intestinal absorption and blood-brain barrier penetration
Number of Hydrogen Bond Donors1≤ 5Favorable for oral bioavailability
Number of Hydrogen Bond Acceptors4≤ 10Favorable for oral bioavailability
Rotatable Bonds2≤ 10Good conformational flexibility
Absorption

Predictions related to the absorption of the compound from the site of administration into the bloodstream.

ParameterPredicted ValueInterpretation
Water Solubility (log mol/L)-3.0 to -4.0Moderately soluble
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)> 0.9High permeability
Intestinal Absorption (Human) (% Absorbed)> 90%Well absorbed from the gut
P-glycoprotein SubstrateNoLow potential for efflux by P-gp
Distribution

Predictions concerning the dissemination of the compound throughout the body.

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) (log L/kg)0.2 - 0.5Moderate distribution in tissues
Blood-Brain Barrier (BBB) Permeability (logBB)-0.5 to -0.1Likely to penetrate the BBB
Plasma Protein Binding (%)80 - 90%High affinity for plasma proteins
Metabolism

Predictions on the biotransformation of the compound by metabolic enzymes.

ParameterPredicted ValueInterpretation
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4
CYP1A2 InhibitorNoLow risk of inhibiting CYP1A2
CYP2C9 InhibitorNoLow risk of inhibiting CYP2C9
CYP2C19 InhibitorNoLow risk of inhibiting CYP2C19
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of inhibiting CYP3A4
Excretion

Predictions regarding the elimination of the compound and its metabolites from the body.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.1 - 0.5Moderate rate of clearance
Renal OCT2 SubstrateNoUnlikely to be a substrate for renal OCT2 transporter
Toxicity

Predictions of potential adverse effects.

ParameterPredicted ValueInterpretation
AMES ToxicityProbable PositivePotential for mutagenicity; requires experimental validation
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity; requires further investigation
Skin SensitizationNoLow potential for causing skin allergies
CarcinogenicityProbable PositivePotential for carcinogenicity; requires experimental validation
Oral Rat Acute Toxicity (LD50) (mol/kg)2.0 - 2.5Moderately toxic
Tetrahymena pyriformis toxicity (log ug/L)0.5 - 1.0Toxic to aquatic organisms

Experimental Protocols for In Silico ADMET Prediction

The following protocols describe the general steps for predicting the ADMET properties of a novel compound like this compound using widely available computational tools.

Molecular Input and Preparation
  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Nc1ccc(cc1)Oc2nccc(Br)n2.

  • Generate 3D Structure: Convert the SMILES string into a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

Physicochemical and Pharmacokinetic Property Prediction
  • Select a Prediction Tool: Utilize a web-based server or standalone software such as SwissADME, pkCSM, or ADMETlab 2.0.[12][13][14]

  • Input the Molecule: Submit the SMILES string or the 3D structure file of the compound to the selected tool.

  • Run the Prediction: Initiate the calculation of various physicochemical and ADMET properties.

  • Analyze the Output: The tool will generate a report containing predicted values for parameters such as molecular weight, LogP, TPSA, water solubility, Caco-2 permeability, BBB permeability, and plasma protein binding.

Metabolism Prediction
  • Utilize Metabolism Prediction Software: Employ tools like ADMET Predictor® or the metabolism prediction modules within platforms like admetSAR or ADMETlab 2.0.[12][15][16]

  • Input the Compound Structure: Provide the SMILES string or 3D structure.

  • Predict Cytochrome P450 (CYP) Substrate and Inhibitor Properties: The software will predict the likelihood of the compound being a substrate or inhibitor for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16]

  • Identify Sites of Metabolism: Some advanced tools can predict the most likely atoms in the molecule to undergo metabolic transformation.

Toxicity Prediction
  • Use Toxicity Prediction Servers: Access online platforms like the Toxicity Estimation Software Tool (T.E.S.T.) or the toxicity prediction modules of pkCSM and ADMETlab 2.0.

  • Input the Molecule: Submit the SMILES string.

  • Predict Key Toxicity Endpoints: The server will provide predictions for various toxicities, including Ames mutagenicity, hERG inhibition, hepatotoxicity, and carcinogenicity.

  • Interpret the Results: Analyze the predictions in the context of the compound's structural alerts and potential metabolic activation. Given its aniline substructure, particular attention should be paid to predictions of mutagenicity and carcinogenicity.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Molecular Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties SMILES SMILES String SwissADME SwissADME SMILES->SwissADME ADMETlab ADMETlab 2.0 SMILES->ADMETlab Structure_3D 3D Structure pkCSM pkCSM Structure_3D->pkCSM ADMET_Predictor ADMET Predictor® Structure_3D->ADMET_Predictor Absorption Absorption SwissADME->Absorption SwissADME->Absorption Distribution Distribution pkCSM->Distribution Toxicity Toxicity pkCSM->Toxicity Metabolism Metabolism ADMETlab->Metabolism ADMETlab->Toxicity Excretion Excretion ADMET_Predictor->Excretion

Caption: Workflow for in silico ADMET prediction.

Logical Relationship of Key ADMET Parameters

ADMET_Relationship cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics cluster_tox Toxicity LogP LogP Absorption Absorption LogP->Absorption Solubility Solubility Solubility->Absorption TPSA TPSA TPSA->Absorption Distribution Distribution TPSA->Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Cardiotoxicity Cardiotoxicity Distribution->Cardiotoxicity Metabolism->Excretion Hepatotoxicity Hepatotoxicity Metabolism->Hepatotoxicity Mutagenicity Mutagenicity Metabolism->Mutagenicity

Caption: Inter-relationships of key ADMET parameters.

Discussion and Conclusion

The in silico analysis of this compound suggests a generally favorable pharmacokinetic profile, with good predicted intestinal absorption and blood-brain barrier permeability. However, the predictions also raise potential concerns regarding its metabolic stability, potential for drug-drug interactions as a CYP2D6 inhibitor, and, most significantly, its toxicity profile. The probable positive predictions for AMES toxicity and carcinogenicity, likely stemming from the aniline moiety, are critical flags that necessitate experimental validation.

It is imperative to recognize that in silico predictions are not a substitute for experimental testing but rather a valuable tool for prioritizing compounds and guiding experimental design.[17] The methodologies and data presented in this guide provide a foundational ADMET assessment for this compound. Further in vitro and in vivo studies are essential to confirm these computational predictions and to fully characterize the safety and efficacy of this compound for any potential therapeutic application.

References

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 4-((5-Bromopyrimidin-2-yl)oxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological evaluation, and structural insights of 4-((5-Bromopyrimidin-2-yl)oxy)aniline derivatives.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive literature search, it has been determined that there is a notable absence of dedicated public research focusing on the structure-activity relationship (SAR) of a series of this compound derivatives. While the core chemical scaffold is known and commercially available, extensive studies detailing the synthesis and biological evaluation of a range of its derivatives to establish clear SAR are not present in the accessible scientific literature.

This guide, therefore, will address the foundational knowledge of the core molecule and draw upon SAR principles from closely related structures to provide a theoretical framework for potential future research in this area.

Core Scaffold: this compound

The foundational molecule, this compound, serves as a crucial starting material in medicinal chemistry. It is recognized for its potential in the development of targeted therapies, particularly as a kinase inhibitor. The structure allows for selective binding to the active sites of enzymes, making it a valuable building block in drug design.

Theoretical Structure-Activity Relationship (SAR) Framework

In the absence of direct SAR studies, we can hypothesize potential avenues for modification and the likely impact on biological activity based on established medicinal chemistry principles and SAR studies of analogous compounds, such as other substituted aniline and pyrimidine derivatives.

Key areas for structural modification and potential SAR exploration include:

  • Substitutions on the Aniline Ring: The amino group and the aromatic ring of the aniline moiety are prime locations for introducing various substituents to probe the effects on potency, selectivity, and pharmacokinetic properties.

  • Modifications of the Pyrimidine Ring: While the 5-bromo substituent is a key feature, exploring other halogens or small lipophilic groups at this position could influence binding interactions.

  • Alterations of the Ether Linkage: The oxygen bridge between the pyrimidine and aniline rings is crucial for the overall conformation. Bioisosteric replacement with sulfur, nitrogen, or a methylene group would significantly alter the bond angle and electronics, impacting biological activity.

A logical workflow for a future SAR study is proposed below.

SAR_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Data Analysis & SAR Elucidation cluster_2 Phase 3: Lead Optimization A Synthesis of Core Scaffold This compound B Design & Synthesis of Analogs (Substitutions on Aniline Ring) A->B C Initial Biological Screening (e.g., Kinase Inhibition Assay) B->C D Quantitative Data Collection (IC50 / EC50 values) C->D Active Hits E Structure-Activity Relationship Analysis D->E F Identification of Key Pharmacophores E->F G Design of Second-Generation Analogs F->G SAR Insights H In-depth Biological Profiling (Selectivity, ADME/Tox) G->H I Lead Candidate Selection H->I Synthesis_Workflow reagents Starting Materials: - 2,5-Dibromopyrimidine - Substituted 4-Aminophenol reaction SNAr Reaction Solvent: DMF or DMSO Base: K2CO3 or NaH Temperature: 80-120 °C reagents->reaction workup Reaction Workup - Quench with water - Extract with organic solvent - Dry over Na2SO4 reaction->workup purification Purification - Column Chromatography (Silica Gel) workup->purification product Final Product This compound Derivative purification->product

Initial Toxicity Screening of 4-((5-Bromopyrimidin-2-yl)oxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available toxicological data for the compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline. This document serves as a comprehensive technical guide outlining a standardized, tiered approach for an initial toxicity screening of this novel chemical entity. The experimental protocols are based on established methodologies and regulatory guidelines, and all presented data are hypothetical examples for illustrative purposes.

Introduction

The successful development of any new chemical entity, particularly for pharmaceutical applications, is contingent upon a thorough evaluation of its safety profile. An initial toxicity screening is a critical first step to identify potential hazards, inform risk assessment, and guide further non-clinical development. [1][2][3]This guide details a proposed series of in vitro and in vivo assays to establish a foundational toxicological profile for this compound. The tiered screening strategy is designed to efficiently assess cytotoxicity, genotoxicity, cardiac safety, metabolic stability, and acute systemic toxicity. [1][4]

Tier 1: In Vitro Toxicity Assessment

The initial tier focuses on cell-based assays to rapidly assess the compound's potential to cause cell death, genetic damage, and interfere with key physiological proteins. [3]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits cellular damage. Here, we propose two common methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane damage through the release of lactate dehydrogenase. [5][6][7]

The following table summarizes plausible IC₅₀ (half-maximal inhibitory concentration) values for this compound against two common cell lines, HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney), after a 48-hour exposure.

Cell LineAssay TypeIC₅₀ (µM)
HepG2 MTT (Metabolic Viability)78.5
LDH (Membrane Integrity)112.2
HEK293 MTT (Metabolic Viability)95.3
LDH (Membrane Integrity)145.8
Table 1: Hypothetical IC₅₀ values for this compound in two different cell lines using two distinct cytotoxicity endpoints.

[5]

  • Cell Seeding: Seed HepG2 or HEK293 cells into 96-well plates at a density of 8,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤0.5%.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls (medium with DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. [5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 prep_compound Prepare Compound Dilutions incubate1->prep_compound treat Treat Cells with Compound prep_compound->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

MTT Assay Experimental Workflow

Genotoxicity Assessment

Genotoxicity testing is essential to evaluate a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer. The recommended initial screening includes a bacterial reverse mutation test (Ames test) and an in vitro micronucleus test. [8][9]

AssayTest SystemMetabolic Activation (S9)Result
Ames Test S. typhimurium (TA98, TA100, TA1535, TA1537)With and WithoutNon-mutagenic
In Vitro Micronucleus Human peripheral blood lymphocytesWith and WithoutNegative
Table 2: Hypothetical summary of genotoxicity results for this compound.

This protocol is adapted from OECD Guideline 471. [9][10]

  • Strain Selection: Use histidine-requiring (his⁻) strains of Salmonella typhimurium, including TA98 and TA1537 (to detect frameshift mutagens) and TA100 and TA1535 (to detect base-pair substitution mutagens). [9]2. Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a vehicle control (DMSO) and known positive controls for each bacterial strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9).

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to a his⁺ state and can grow on the minimal medium). A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the mean of the vehicle control. [1]

Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of a drug's potential to cause QT interval prolongation, which can lead to fatal cardiac arrhythmias. [11][12]An early-stage in vitro assessment is a regulatory requirement. [13]

Assay TypeTest SystemIC₅₀ (µM)
hERG Inhibition Automated Patch Clamp> 30 µM
Table 3: Hypothetical hERG inhibition result for this compound.

This protocol is based on the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative. [13][14]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG (KCNH2) channel.

  • Method: Employ an automated whole-cell patch-clamp system (e.g., QPatch or SyncroPatch). [12]3. Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the characteristic "tail current," which is the primary endpoint. [13]4. Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell.

  • Controls: Use a vehicle control (DMSO) and a known hERG blocker (e.g., E-4031 or Dofetilide) as a positive control to confirm assay sensitivity. [12]6. Data Analysis: Calculate the percentage of hERG tail current inhibition at each concentration relative to the baseline. Generate a concentration-response curve to determine the IC₅₀ value. [14]

Drug Metabolism: Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit major Cytochrome P450 enzymes is crucial for predicting drug-drug interactions. [15][16]Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. [17]

CYP IsoformIC₅₀ (µM)Potential for Interaction
CYP1A2 > 50 µMLow
CYP2C9 > 50 µMLow
CYP2C19 22.5 µMModerate
CYP2D6 > 50 µMLow
CYP3A4 18.9 µMModerate
Table 4: Hypothetical CYP450 inhibition profile for this compound.
  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (baculosomes). [18]2. Assay Principle: Utilize fluorogenic probe substrates that are specifically metabolized by each CYP isoform into a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity. [18]3. Procedure: a. In a 96-well plate, incubate the CYP enzyme source with a NADPH-regenerating system and various concentrations of this compound. b. Initiate the reaction by adding the specific fluorogenic substrate. c. Monitor the increase in fluorescence over time using a plate reader.

  • Controls: Include no-inhibitor controls (vehicle) and known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and generate dose-response curves to determine the IC₅₀ for each isoform. [19]

Tier 2: Preliminary In Vivo Toxicity Assessment

If the in vitro profile is deemed acceptable, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS). [20][21]This method uses a reduced number of animals in a stepwise procedure. [22][23]

SpeciesStrainSexStarting Dose (mg/kg)OutcomeGHS ClassificationEstimated LD₅₀ (mg/kg)
RatWistarFemale300No mortality or signs of toxicity observed in 3 animals.Category 5 or Unclassified> 2000
2000No mortality observed in 3 animals. Minor transient signs (lethargy) noted in the first 4 hours post-dosing.
Table 5: Hypothetical results from an acute oral toxicity study following OECD Guideline 423.

[20][24]

  • Animal Model: Use a single sex, typically female Wistar rats, nulliparous and non-pregnant. [20]Animals are acclimatized for at least five days before dosing.

  • Housing and Diet: House animals in appropriate conditions with a 12-hour light/dark cycle and provide a standard laboratory diet and unlimited drinking water. [20]3. Dosing Procedure: a. Fast animals overnight prior to dosing. b. Administer a single oral dose of the test substance via gavage. The vehicle should be aqueous unless the compound's solubility requires an alternative like corn oil. c. The procedure is stepwise, typically starting with a dose of 300 mg/kg. [21] d. If no mortality occurs at the starting dose in a group of 3 animals, the test proceeds to a higher dose (2000 mg/kg). If mortality is observed, testing continues at lower doses (50 or 5 mg/kg).

  • Observations: a. Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. b. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. c. Record body weights on Day 0, 7, and 14.

  • Pathology: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Endpoint: The primary endpoint is mortality. The substance is classified based on the number of mortalities observed at specific dose levels.

Signaling Pathway Analysis

Understanding the potential mechanisms of toxicity is crucial. Based on the outcomes of the screening assays, further investigation into specific cellular signaling pathways may be warranted.

Apoptosis Signaling Pathway

If cytotoxicity is observed, it is important to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases like Caspase-3. [25][26][27][28]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Execution Pro-Caspase-3 -> Caspase-3 (Executioner Caspase) Casp8->Execution Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp9->Execution Death Apoptosis (Cell Death) Execution->Death

General Apoptosis Signaling Pathways

DNA Damage Response (DDR) Pathway

If genotoxicity is detected, the DNA Damage Response (DDR) pathway is activated. This complex network of signaling pathways recognizes DNA lesions, arrests the cell cycle to allow for repair, and can trigger apoptosis if the damage is irreparable. [29][30][31]Key sensor proteins like ATM and ATR activate downstream kinases such as CHK1 and CHK2, which in turn phosphorylate targets like p53 to control cell fate. [32]

DDR_Pathway cluster_sensors Damage Sensors & Transducers cluster_mediators Checkpoint Kinases cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes Damage DNA Damage (e.g., Strand Breaks, Adducts) ATM ATM Damage->ATM ATR ATR Damage->ATR CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 p53 p53 Activation CHK2->p53 CDC25 CDC25 Inhibition CHK2->CDC25 CHK1->p53 CHK1->CDC25 Arrest Cell Cycle Arrest p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis p53->Apoptosis CDC25->Arrest

DNA Damage Response (DDR) Pathway

Conclusion

This technical guide provides a robust, tiered framework for conducting an initial toxicity screening of this compound. The proposed in vitro assays for cytotoxicity, genotoxicity, hERG inhibition, and CYP450 inhibition, followed by a preliminary in vivo acute oral toxicity study, will generate a critical dataset. This foundational safety profile will enable informed decision-making regarding the continued development of this compound, identify potential liabilities that may require further investigation, and ensure that subsequent non-clinical studies are designed efficiently and ethically.

References

Discovery of Novel Pyrimidine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, making it a versatile framework for designing potent and selective inhibitors.[3][4] This technical guide provides an in-depth overview of the discovery of novel pyrimidine-based kinase inhibitors, focusing on key targets such as Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs). The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, biological evaluation, and signaling pathways associated with this important class of therapeutics.

Key Kinase Targets and Inhibitor Activity

The versatility of the pyrimidine core has led to the development of inhibitors targeting a wide array of kinases involved in oncology and inflammatory diseases.[1][5] Below are summaries of recent findings for pyrimidine-based inhibitors against EGFR, JAKs, and CDKs, with quantitative data presented for comparative analysis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7] Dysregulation of the EGFR signaling pathway is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[6][7][8] Pyrimidine-based derivatives have been extensively explored as EGFR inhibitors, leading to the development of several generations of targeted therapies.[8]

Recent research has focused on developing pyrimidine-5-carbonitrile derivatives and pyrrolo[2,3-d]pyrimidines to overcome resistance to existing EGFR inhibitors.[6][7][9]

Table 1: In Vitro Activity of Novel Pyrimidine-Based EGFR Inhibitors

Compound IDTargetIC50 (nM)Cell Line(s)Reference
10b EGFR8.29HepG2, A549, MCF-7[9]
46 EGFR3.76AURKA[6][7]
47 EGFR5.98AURKA[6][7]
48 EGFR3.63AURKA[6][7]
118 EGFR0.7-[6]
Erlotinib (Reference) EGFR2.83HepG2, A549, MCF-7[9]
Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors, playing a critical role in immune response and hematopoiesis.[5] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers.[5][10] Researchers have focused on developing selective JAK inhibitors to minimize side effects associated with inhibiting multiple JAK isoforms.[5]

A series of pyrimidine compounds have been identified as potent JAK1 inhibitors with selectivity over JAK2.[5][10] Additionally, dual JAK and histone deacetylase (HDAC) inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold are being explored.[11]

Table 2: In Vitro Activity of Novel Pyrimidine-Based JAK Inhibitors

Compound IDTarget(s)IC50 (nM)Assay TypeReference
R507 (33) JAK1-Cell-based[10]
6a JAK216.8Biochemical[11]
6a HDAC613.1Biochemical[11]
15d JAK1/2/3, HDAC1/6Potent Inhibition-[11]
15h JAK1/2/3, HDAC1/6Potent Inhibition-[11]
Ruxolitinib (Reference) JAK1/2--[11]
Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for cell cycle regulation.[12] Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[12][13] Pyrimidine derivatives have shown promise in inhibiting CDK activity, with several compounds in clinical development.[12][14]

Recent efforts have focused on identifying novel pyrimidine-based CDK2 inhibitors through virtual screening and developing 4-(pyrazol-4-yl)-pyrimidines as selective CDK4/6 inhibitors.[13][14]

Table 3: In Vitro Activity of Novel Pyrimidine-Based CDK Inhibitors

Compound IDTarget(s)IC50 (µM)Cell Line(s)Reference
19 CDK26.8-[3]
Abemaciclib (Reference) CDK4/6--[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the mechanism of action and the discovery process of these inhibitors.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This triggers downstream pathways, such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and differentiation.[6][7]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

JAK/STAT Signaling Pathway

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in immune responses.[5]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine-Based Inhibitor Inhibitor->JAK

Caption: Overview of the JAK/STAT signaling pathway and its inhibition by pyrimidine-based drugs.

General Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Inhibitor_Discovery_Workflow Screening High-Throughput Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Biochemical Biochemical Assays (IC50) Lead->Biochemical Cellular Cell-Based Assays (EC50, Viability) Biochemical->Cellular Cellular->Lead Feedback InVivo In Vivo Efficacy (Animal Models) Cellular->InVivo Candidate Clinical Candidate InVivo->Candidate

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections outline standard procedures for key assays in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[15]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (pyrimidine-based inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[17]

  • Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of a kinase or its downstream substrates within cells, providing direct evidence of target engagement by an inhibitor.[18][19]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein and anti-total-protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with cold PBS and lyse them in RIPA buffer.[16][19]

  • Protein Quantification: Determine the protein concentration of the lysates.[16][19]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[16][19]

  • Protein Transfer: Transfer the separated proteins to a membrane.[16][19]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein and/or a loading control (e.g., GAPDH or β-actin) to normalize the data.[19][21]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein and/or loading control.[20]

Conclusion

The pyrimidine scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The ongoing research into new derivatives targeting key kinases like EGFR, JAKs, and CDKs demonstrates the enduring potential of this chemical class in addressing unmet needs in oncology and immunology. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field, aiming to facilitate the discovery and development of the next generation of pyrimidine-based therapeutics.

References

The Pivotal Role of Brominated Pyrimidines in Modulating Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the adenine core of ATP, which enables competitive binding to the kinase ATP-binding site.[1][2][3] The strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity.[1] Among various modifications, the introduction of a bromine atom at the 5-position of the pyrimidine core has proven to be a particularly effective strategy for enhancing the inhibitory activity of these compounds against a range of kinases.[4][5] This technical guide provides an in-depth exploration of the role of brominated pyrimidines in modulating kinase activity, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The Strategic Advantage of Bromination

The incorporation of a bromine atom at the C5 position of the pyrimidine ring offers several advantages in the design of kinase inhibitors. This modification can significantly improve the compound's biological activity.[5] The bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This chemical versatility allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.[6]

From a biological standpoint, the bromine atom can form crucial interactions within the ATP-binding pocket of the kinase. Its size and electronegativity can influence the overall conformation of the inhibitor, promoting a more favorable binding orientation. Furthermore, the 5-position of the pyrimidine core is situated near the gatekeeper residue of the binding pocket, and modifications at this position can impart improved kinome-wide selectivity.[7]

Quantitative Analysis of Brominated Pyrimidine-Based Kinase Inhibitors

The efficacy of brominated pyrimidine derivatives as kinase inhibitors is quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[8][9] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[10] A lower IC50 value indicates greater potency.[11] The Ki is a more specific measure of the binding affinity of an inhibitor to an enzyme.[8]

The following tables summarize the in vitro activity of selected brominated pyrimidine-based kinase inhibitors against various kinase targets.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
PAK12-arylamino-4-aryl-5-bromopyrimidinePotent Inhibition[4]
Bcr/Abl5-bromo-pyrimidine derivatives (5c, 5e, 6g, 9e, 9f, 10c)Potent Inhibition[12]
JNK1Aminopyrimidine-based25[6]
JNK2Aminopyrimidine-based12[6]
VRK1Aminopyridine-based150[6]
BTKPyrazolo[3,4-d]pyrimidine (compound 11)7.95[2]
BTKPyrazolo[3,4-d]pyrimidine (vinyl sulphonamide 12)4.2[2]
BTKPyrazolo[3,4-d]pyrimidine (acetamide 13)11.1[2]
Aurora APyrimidine-based (lead compound 13)< 200[13]
EGFRdel19/T790M/C797S2-aminopyrimidine (compound A5)Significant anti-proliferative activity[14]
EGFR WTOsimertinib (Pyrimidine-based)~15[11]
EGFR L858ROsimertinib (Pyrimidine-based)~1[11]
EGFR T790MOsimertinib (Pyrimidine-based)~1[11]
BTKAcalabrutinib (Pyrazine-based)3[15]
FLT3Gilteritinib (Pyrazine-based)0.29[15]
AXLGilteritinib (Pyrazine-based)0.73[15]

Table 1: Biochemical Potency of Selected Brominated Pyrimidine-Based Kinase Inhibitors.

Cell LineInhibitorCellular IC50 (nM)Reference
PC-9 (EGFR del19)Osimertinib (Pyrimidine-based)~10[11]
H1975 (L858R/T790M)Osimertinib (Pyrimidine-based)~15[11]

Table 2: Cellular Potency of a Pyrimidine-Based Kinase Inhibitor.

Key Signaling Pathways Modulated by Brominated Pyrimidine Inhibitors

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[16][17] Brominated pyrimidine inhibitors have been developed to target a variety of kinases involved in critical cellular signaling pathways.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, playing a key role in hematopoiesis and the immune response.[16] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK2.[16]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor Brominated Pyrimidine Inhibitor Inhibitor->JAK2

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a brominated pyrimidine inhibitor.[16]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway in cell proliferation and survival.[11] Uncontrolled EGFR signaling is a common driver of cancer.[3] Pyrimidine-based inhibitors, such as Osimertinib, are effective at blocking this pathway, particularly in mutant forms of EGFR.[11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Brominated Pyrimidine Inhibitor Inhibitor->EGFR Kinase_Inhibition_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Brominated Pyrimidines Start->PrepCompounds PrepPlate Dispense Compounds into 384-well Plate PrepCompounds->PrepPlate AddKinaseMix Add Master Mix to Plate (Initiate Reaction) PrepPlate->AddKinaseMix PrepKinaseMix Prepare Kinase/ Substrate Master Mix PrepKinaseMix->AddKinaseMix Incubate Incubate at 30°C (e.g., 60 min) AddKinaseMix->Incubate AddDetection Add ATP Detection Reagent (Stop Reaction & Generate Signal) Incubate->AddDetection ReadPlate Measure Luminescence (Plate Reader) AddDetection->ReadPlate Analyze Calculate % Inhibition & Determine IC50 ReadPlate->Analyze End End Analyze->End Cell_Based_Assay_Workflow Start Start SeedCells Seed Cells in Multi-well Plates Start->SeedCells TreatCells Treat Cells with Brominated Pyrimidines SeedCells->TreatCells LyseCells Lyse Cells to Extract Proteins TreatCells->LyseCells QuantifyProtein Quantify Protein Concentration LyseCells->QuantifyProtein DetectPhos Detect Phosphorylation (Western Blot or ELISA) QuantifyProtein->DetectPhos Analyze Quantify Inhibition & Determine Cellular IC50 DetectPhos->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-((5-Bromopyrimidin-2-yl)oxy)aniline with various aryl and heteroaryl boronic acids. This reaction is a critical step in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The pyrimidine core is a common motif in many biologically active compounds, and its functionalization via Suzuki coupling allows for the exploration of a wide chemical space.[2]

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronate ester) in the presence of a base.[1][3] The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.[1][4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids. These conditions are based on established protocols for structurally similar 5-bromopyrimidines and are intended as a starting point for optimization.[5][6]

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012-1885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)THF/H₂O (10:1)8010-1688-97
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF1008-1275-85
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9516-2480-90

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[6]

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)[5][6]

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate, water, brine, and anhydrous magnesium sulfate for workup and purification

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[5]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).[6]

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' Ln transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Wash, Dry, Concentrate monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Insufficiently inert atmosphereEnsure proper Schlenk technique and use high-purity inert gas. Degas the solvent thoroughly.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of Side Products Homocoupling of boronic acidDecrease reaction temperature or use a less reactive catalyst.
Protodeboronation of boronic acidEnsure anhydrous conditions and a sufficiently strong base.
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography or consider recrystallization.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful methodology is widely employed in the pharmaceutical industry and materials science due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[1][4] The reaction is particularly valuable for its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-((5-Bromopyrimidin-2-yl)oxy)aniline with a generic primary or secondary amine. The substrate, containing a 5-bromopyrimidine core, presents a common challenge in cross-coupling reactions due to the potential for the nitrogen atoms in the pyrimidine ring to coordinate with the palladium catalyst. Therefore, careful selection of the catalyst system, including the ligand and palladium precursor, is crucial for a successful transformation.

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1][2][5] The choice of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is critical to promote the desired reductive elimination and suppress potential side reactions.[1][6][7]

Recommended Reaction Conditions

The successful amination of this compound requires careful optimization of the reaction parameters. Based on established protocols for heteroaryl bromides, a range of conditions should be screened to identify the optimal system.[8][9][10] Key parameters to consider include the palladium source, ligand, base, solvent, and reaction temperature.

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound.

ParameterCondition ACondition BCondition C
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂[Pd(allyl)Cl]₂
Ligand XPhosRuPhosBrettPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxanetert-Butanol
Temperature 100 °C110 °C80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific quantities and reaction time should be optimized based on the chosen conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equiv relative to palladium).

  • Addition of Reagents: Add the base (typically 1.5-2.0 equiv) to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (typically 1.1-1.5 equiv).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows associated with the Buchwald-Hartwig amination.

G Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Amido Amido Complex OxAdd->Amido + R₂NH - H-Base⁺-Br⁻ Product Product + Pd(0)L₂ Amido->Product Reductive Elimination ArylHalide Ar-Br Amine R₂NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

G Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants (Aryl Bromide, Amine, Base) Setup->Reagents Catalyst Add Catalyst System (Pd Precursor, Ligand) Reagents->Catalyst Reaction Heat and Stir Catalyst->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Continue Workup Quench and Work-up Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, changing the solvent, or screening a different ligand/base combination. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands are often effective for challenging substrates.[6][9]

  • Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This may be minimized by using a different base or ligand.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the stability and activity of the palladium catalyst.

  • Reagent Purity: The purity of the reagents and the dryness of the solvent can significantly impact the reaction outcome.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of valuable arylamine derivatives from this compound.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((5-Bromopyrimidin-2-yl)oxy)aniline is a key building block in the synthesis of a variety of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer progression. Its unique structure, featuring a reactive aniline group and a bromopyrimidine moiety, allows for versatile chemical modifications to generate potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are crucial mediators of cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention in oncology.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound. It also includes a summary of the biological activities of related compounds and diagrams of the relevant signaling pathways.

Kinase Inhibition: Targeting EGFR and VEGFR Pathways

Derivatives of this compound are often designed as ATP-competitive inhibitors. The aniline portion of the molecule can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature among many kinase inhibitors. The bromopyrimidine scaffold can be further functionalized to enhance potency and selectivity. The primary targets for inhibitors derived from this scaffold are often receptor tyrosine kinases like EGFR and VEGFR.

Biological Activity of Structurally Related Kinase Inhibitors

While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of structurally similar anilinoquinazoline and anilinopyrimidine derivatives highlight the potential of this chemical class. The following table summarizes the IC50 values for a selection of these related compounds against various kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
2-AnilinopyrimidineMer Kinase8.1 - 462[1]
2-Anilinopyrimidinec-Met Kinase144.0 - 8897.0[1]
4-AnilinoquinazolineEGFR1.78 µM - 8.25 µM[2]
4-AnilinoquinazolineVEGFR-2-[2]
Pyrido[2,3-d]pyrimidinePDGFr1110[3]
Pyrido[2,3-d]pyrimidineFGFr130[3]
Pyrido[2,3-d]pyrimidineEGFr450[3]
Pyrido[2,3-d]pyrimidinec-src220[3]
4-AnilinoquinazolineA431 cell line3 µM - 3.5 µM[4]

Experimental Protocols

The following protocols describe the synthesis of a generic 4-(pyrimidin-2-ylamino)aniline derivative, which is a common core structure for many kinase inhibitors. This can be adapted for the use of this compound.

General Workflow for Synthesis

The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction with a suitable heterocyclic core, such as a 4-chloroquinazoline or 2,4-dichloropyrimidine.

G A This compound C Nucleophilic Aromatic Substitution A->C B Heterocyclic Core (e.g., 4-Chloroquinazoline) B->C D Purification (e.g., Chromatography) C->D Crude Product E Final Kinase Inhibitor D->E Purified Product

General synthetic workflow.
Protocol 1: Synthesis of N-(4-((5-Bromopyrimidin-2-yl)oxy)phenyl)quinazolin-4-amine (Adapted Protocol)

This protocol is adapted from general methods for the synthesis of 4-anilinoquinazoline derivatives.[5]

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add 4-chloroquinazoline (1.05 eq).

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

  • For the formation of the hydrochloride salt, the purified product can be dissolved in a minimal amount of isopropanol and treated with a solution of HCl in isopropanol. The resulting salt can be collected by filtration.

Protocol 2: Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)-N-(2-chloropyrimidin-4-yl)aniline (Adapted Protocol)

This protocol is adapted from a general procedure for the reaction of substituted anilines with 2,4-dichloropyrimidine.[1]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF (15 mL), add potassium carbonate (1.1 eq).

  • The reaction mixture is stirred at 80 °C for 4.5 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets of kinase inhibitors derived from this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibition

EGFR signaling pathway inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->VEGFR Inhibition

VEGFR signaling pathway inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols provided, adapted from established literature procedures, offer a foundation for the development of novel therapeutics targeting key cancer-related signaling pathways. Further optimization of the reaction conditions and structural modifications of the aniline scaffold can lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. The provided signaling pathway diagrams offer a visual representation of the molecular targets and their downstream effects, aiding in the rational design of new inhibitory compounds.

References

Application of 4-((5-Bromopyrimidin-2-yl)oxy)aniline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, albeit hypothetical, application note and protocol for the use of the fragment 4-((5-Bromopyrimidin-2-yl)oxy)aniline in a Fragment-Based Drug Discovery (FBDD) campaign. While there is no direct published evidence for the application of this specific fragment, its structural motifs—a pyrimidine ring and an aniline group—are common in potent kinase inhibitors. This note, therefore, outlines a plausible workflow for identifying and validating this fragment as a starting point for the development of novel inhibitors against Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target. The protocols and data presented herein are illustrative and based on established FBDD principles.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments.[1][2] Unlike traditional high-throughput screening (HTS) which screens large, complex molecules, FBDD focuses on identifying weak but high-quality interactions between fragments and a biological target.[1] These initial "hits" are then optimized through structure-guided medicinal chemistry to produce high-affinity lead candidates. The key advantages of FBDD include a more efficient exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.

The fragment This compound (hereafter referred to as FBDD-0405 ) possesses key features that make it an attractive candidate for an FBDD library. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the adenine ring of ATP and form crucial hydrogen bonds in the kinase hinge region. The aniline moiety provides a vector for chemical elaboration, and the bromo-substituent offers a handle for synthetic modification or can interact with the target protein.

Hypothetical FBDD Workflow for FBDD-0405 against EGFR

This section outlines a hypothetical FBDD campaign targeting the kinase domain of EGFR using FBDD-0405 as a potential hit.

Target Selection and Protein Preparation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers. The kinase domain of EGFR is a well-characterized and validated drug target, making it an ideal candidate for this hypothetical FBDD study. Recombinant human EGFR kinase domain (residues 696-1022) would be expressed and purified to high homogeneity for use in biophysical assays.

Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein.

Hit Validation using Surface Plasmon Resonance (SPR)

Fragments that show a significant thermal shift in the primary screen are then subjected to a secondary, more quantitative validation assay. SPR is a label-free biophysical technique that can confirm direct binding and determine the kinetics and affinity (dissociation constant, KD) of the fragment-protein interaction.

Structural Characterization by X-ray Crystallography

To enable structure-based drug design, it is crucial to understand how the fragment binds to the target. Co-crystallization of the EGFR kinase domain with FBDD-0405 would be pursued to obtain a high-resolution crystal structure, revealing the precise binding mode and key interactions.

Data Presentation (Hypothetical)

The following tables summarize the hypothetical quantitative data that would be generated during the FBDD campaign.

Table 1: Primary Screening of FBDD-0405 against EGFR Kinase Domain using DSF

Fragment IDConcentration (µM)ΔTm (°C)Hit Status
FBDD-0405200+2.5Hit

Table 2: Hit Validation and Affinity Determination using SPR

Fragment IDKD (µM)Ligand Efficiency (LE)
FBDD-04051500.35

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Heavy Atom Count

Experimental Protocols (Hypothetical)

Protocol for Differential Scanning Fluorimetry (DSF)
  • Protein and Fragment Preparation:

    • Prepare a 2 µM solution of purified EGFR kinase domain in DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of FBDD-0405 in 100% DMSO. Create a working solution by diluting the stock to 2 mM in DSF buffer.

  • Assay Setup:

    • In a 96-well qPCR plate, add 18 µL of the EGFR protein solution to each well.

    • Add 2 µL of the 2 mM FBDD-0405 working solution to the sample wells (final concentration 200 µM).

    • Add 2 µL of 10% DMSO in DSF buffer to the control wells.

    • Add 1 µL of a 50X SYPRO Orange dye solution to all wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) by identifying the inflection point of the curve (often calculated using the first derivative).

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample. A ΔTm of > 1.5 °C is typically considered a positive hit.

Protocol for Surface Plasmon Resonance (SPR)
  • Immobilization of EGFR:

    • Immobilize the purified EGFR kinase domain onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of FBDD-0405 in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO) ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the chip surface between injections if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Visualization of Workflows and Pathways

FBDD_Workflow cluster_screening Screening & Validation cluster_characterization Structural Biology cluster_optimization Lead Optimization Fragment_Library Fragment Library (including FBDD-0405) Primary_Screen Primary Screen (DSF) Fragment_Library->Primary_Screen ~1000 fragments Hit_Validation Hit Validation (SPR) Primary_Screen->Hit_Validation ~50 hits Structure_Determination X-ray Crystallography Hit_Validation->Structure_Determination Confirmed Hit (FBDD-0405) SBDD Structure-Based Design Structure_Determination->SBDD Lead_Compound Lead Compound SBDD->Lead_Compound Iterative Chemistry Cycles

Caption: Hypothetical FBDD workflow for FBDD-0405.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT FBDD_0405 FBDD-0405 Hit FBDD_0405->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

The hypothetical workflow described in this application note demonstrates a plausible path for the utilization of This compound (FBDD-0405) as a starting fragment for the development of novel EGFR kinase inhibitors. The key strengths of this fragment lie in its privileged pyrimidine core and the synthetically tractable aniline moiety.

Following successful validation and structural characterization, the next steps would involve a structure-based drug design (SBDD) program. The aniline group could be elaborated to explore interactions with solvent-exposed regions of the ATP binding pocket, while modifications to the pyrimidine or phenyl rings could optimize interactions within the hinge region and hydrophobic pockets, respectively. This iterative process of chemical synthesis and biological testing would aim to improve the potency and selectivity of the initial fragment hit, ultimately leading to the development of a potent and selective lead compound.

References

Application Notes: Cell-Based Assays for 4-((5-Bromopyrimidin-2-yl)oxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-((5-Bromopyrimidin-2-yl)oxy)aniline scaffold is a core component of a class of synthetic molecules with significant potential in oncological research and drug development. Derivatives of 2-substituted aniline pyrimidines have been identified as potent inhibitors of key signaling proteins known as kinases.[1][2] Specifically, certain derivatives have demonstrated robust dual inhibitory activity against receptor tyrosine kinases like Mer and c-Met, which are often overexpressed in various tumors and are critical targets for anti-cancer therapies.[3]

These compounds offer a valuable tool for investigating the signaling pathways that drive cancer cell proliferation, survival, and migration. Cell-based assays are crucial for evaluating the efficacy, potency, and mechanism of action of these kinase inhibitors in a physiologically relevant context.[2][4] This document provides detailed protocols for three fundamental cell-based assays to characterize the biological activity of this compound derivatives: a cell viability assay (MTT), an apoptosis detection assay (Annexin V/PI), and a signaling pathway analysis (Western Blot).

Mechanism of Action: Kinase Inhibition

Receptor tyrosine kinases (RTKs) like Mer and c-Met are cell surface receptors that, upon binding to their ligands, trigger intracellular signaling cascades that regulate critical cellular processes. Dysregulation of these pathways is a hallmark of many cancers.[4] Aniline pyrimidine derivatives typically function by competing with ATP for the binding site within the kinase domain of the RTK. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met/Mer) RAS RAS RTK->RAS p RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aniline Pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway inhibited by aniline pyrimidine derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.

G A 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells (Varying concentrations of derivative) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[5][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm or higher.

  • Data Analysis: Subtract the average absorbance of the background control from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity

The following table presents representative data for a 2-substituted aniline pyrimidine derivative (Compound 18c), demonstrating its antiproliferative effects on various cancer cell lines.[3]

Cell LineCompound IC₅₀ (nM)[3]
HCT116 (Colon Cancer)65.3 ± 7.1
MDA-MB-231 (Breast Cancer)58.1 ± 6.5
HepG2 (Liver Cancer)45.2 ± 5.3
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[10] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.

G A 1. Seed & Treat Cells (e.g., in 6-well plate) B 2. Harvest Cells (Trypsinize and collect supernatant) A->B C 3. Wash Cells (Ice-cold PBS) B->C D 4. Resuspend in Binding Buffer (~1x10⁶ cells/mL) C->D E 5. Stain Cells (Add Annexin V-FITC and PI) D->E F 6. Incubate (15-20 min, Room Temp, Dark) E->F G 7. Add Binding Buffer (400 µL) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V & PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to adhere overnight. Treat the cells with the aniline pyrimidine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include a vehicle-treated negative control.[10]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the collected medium.[10]

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Data Presentation: Induction of Apoptosis

Treatment ConcentrationHealthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.52.3
0.5 x IC₅₀78.615.16.3
1.0 x IC₅₀55.432.811.8
2.0 x IC₅₀23.155.721.2
Signaling Pathway Analysis by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[11] To confirm that a this compound derivative inhibits its target kinase, researchers can measure the phosphorylation levels of downstream effector proteins (e.g., ERK, Akt). A reduction in the phosphorylated form of the protein, without a significant change in the total protein level, indicates successful target engagement and pathway inhibition.[12]

G A 1. Treat Cells & Lyse (Add lysis buffer with inhibitors) B 2. Quantify Protein (e.g., BCA assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Transfer to Membrane (e.g., PVDF or nitrocellulose) C->D E 5. Block Membrane (e.g., 5% BSA or milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) F->G H 8. Detect Signal (Chemiluminescence) G->H I 9. Strip & Re-probe (For total ERK and loading control) H->I

Caption: Workflow for Western Blot analysis of signaling pathway inhibition.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH).

Data Presentation: Inhibition of Downstream Signaling

Treatment ConcentrationRelative p-ERK / Total ERK Ratio
Vehicle Control1.00
0.5 x IC₅₀0.62
1.0 x IC₅₀0.25
2.0 x IC₅₀0.08

References

Application Notes and Protocols for High-Throughput Screening of 4-((5-Bromopyrimidin-2-yl)oxy)aniline Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-((5-Bromopyrimidin-2-yl)oxy)aniline scaffold is a key pharmacophore found in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] High-throughput screening (HTS) of analog libraries based on this scaffold is a crucial step in the discovery of novel and selective kinase inhibitors.[2] These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns targeting this specific compound class.

The core structure, characterized by a brominated pyrimidine ring linked to an aniline via an ether bond, offers multiple points for chemical modification, allowing for the generation of diverse analog libraries.[3] The pyrimidine and aniline moieties are common features in ATP-competitive kinase inhibitors, suggesting that analogs of this scaffold are likely to target the ATP-binding pocket of various kinases.[4][5]

Target Rationale and Signaling Pathway

Given the prevalence of the anilinopyrimidine core in kinase inhibitors, a primary hypothesis is that analogs of this compound will inhibit protein kinases.[4] A common and well-studied signaling pathway frequently targeted in cancer drug discovery is the Receptor Tyrosine Kinase (RTK) pathway, which includes kinases such as EGFR, VEGFR, and PDGFR. Dysregulation of these kinases can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.

dot

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization P_RTK Activated RTK (Phosphorylated) Dimerization->P_RTK Grb2_Sos Adaptor Proteins (Grb2/SOS) P_RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Transcription_Factors->Cellular_Response Regulates Inhibitor This compound Analog Library Inhibitor->P_RTK Inhibits (ATP-competitive)

Caption: Hypothetical signaling pathway targeted by the analog library.

High-Throughput Screening Workflow

A typical HTS campaign for identifying kinase inhibitors from the analog library follows a multi-step process. This workflow is designed to efficiently screen a large number of compounds and progressively narrow down the hits to the most promising candidates.

dot

HTS_Workflow Library Analog Library of This compound Primary_Screen Primary HTS: Single Concentration Screen (e.g., 10 µM) Library->Primary_Screen Hit_Identification Hit Identification: >50% Inhibition Primary_Screen->Hit_Identification Hit_Identification->Library Inactives Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Actives Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary & Orthogonal Assays: - Different Assay Technology - Counterscreens Confirmed_Hits->Secondary_Assay Selectivity_Profiling Selectivity Profiling: Kinase Panel Screening Secondary_Assay->Selectivity_Profiling Lead_Candidates Lead Candidates for Further Optimization Selectivity_Profiling->Lead_Candidates

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using an ADP-Glo™ Kinase Assay

This protocol describes a primary screen to identify inhibitors of a chosen kinase (e.g., a receptor tyrosine kinase) from the analog library. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase activity.[6]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • This compound analog library dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare the compound plates by dispensing 50 nL of each library compound (10 mM stock in DMSO) into the assay plates to achieve a final concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Prepare the kinase reaction mixture containing the kinase and substrate in assay buffer.

  • Add 2.5 µL of the kinase reaction mixture to each well of the compound plate.

  • Prepare the ATP solution in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final volume should be 5 µL.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

Data Analysis: Percentage inhibition is calculated as follows: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive_control) / (Lumi_negative_control - Lumi_positive_control))

Hits are typically defined as compounds exhibiting >50% inhibition at a single concentration.

Protocol 2: Dose-Response and IC₅₀ Determination

Compounds identified as hits in the primary screen are further evaluated to determine their potency (IC₅₀ value).

Materials:

  • Same as Protocol 1

  • Hit compounds from the primary screen

Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).

  • Dispense 50 nL of each compound concentration into the assay plates.

  • Follow steps 2-11 from Protocol 1.

Data Analysis: The IC₅₀ values are determined by fitting the percentage inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Orthogonal Secondary Assay using LanthaScreen™ Eu Kinase Binding Assay

To confirm the activity of the hits and eliminate false positives, an orthogonal assay with a different detection technology is employed. The LanthaScreen™ binding assay is a TR-FRET-based method that measures the binding of the inhibitor to the kinase.[7]

Materials:

  • Kinase of interest, tagged with GST or His

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled tracer (a fluorescently labeled ATP-competitive kinase inhibitor)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • Confirmed hits from the dose-response analysis

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

  • Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. IC₅₀ values are determined by plotting the TR-FRET ratio against the compound concentration.

Data Presentation

Quantitative data from the screening cascade should be summarized for clear comparison.

Table 1: Summary of Primary HTS and Dose-Response Analysis

Compound ID% Inhibition at 10 µM (Primary Screen)IC₅₀ (µM) - ADP-Glo™
Analog-00185.21.2
Analog-00223.5> 50
Analog-00392.10.8
.........

Table 2: Orthogonal Assay and Selectivity Data for Confirmed Hits

Compound IDIC₅₀ (µM) - ADP-Glo™IC₅₀ (µM) - LanthaScreen™ BindingSelectivity (Kinase X / Kinase Y)
Analog-0011.21.515
Analog-0030.80.9> 50
............

Conclusion

The protocols and workflow described provide a robust framework for the high-throughput screening of this compound analog libraries to identify novel kinase inhibitors. By employing a combination of a primary biochemical assay, dose-response analysis, and an orthogonal binding assay, researchers can efficiently identify and validate potent and selective lead compounds for further development in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of novel fluorescent probes derived from 4-((5-Bromopyrimidin-2-yl)oxy)aniline. The core structure allows for facile derivatization at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of various fluorophores, leading to probes with tunable photophysical properties. These probes have potential applications in bioimaging, target identification, and as sensors for biologically relevant analytes. This document outlines the synthetic procedures, purification methods, and characterization of these fluorescent probes, along with their potential applications in cellular imaging.

Introduction

Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, enabling the visualization and tracking of biological processes in real-time. Pyrimidine derivatives are attractive scaffolds for the design of fluorescent probes due to their versatile chemical reactivity and their presence in many biologically active molecules. The starting material, this compound, provides a key building block for the synthesis of a diverse library of fluorescent probes. The bromine atom at the 5-position of the pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of fluorescent moieties. The aniline group can also be further functionalized, offering an additional site for modification to tune the probe's properties, such as solubility and cellular localization.

This document details two primary synthetic strategies for the derivatization of this compound: the Suzuki coupling for the introduction of aryl or heteroaryl groups and the Sonogashira coupling for the introduction of alkynyl moieties. Representative experimental protocols are provided, along with expected photophysical data for analogous compounds. Furthermore, a general protocol for the application of these probes in cellular imaging is described.

Data Presentation

The following table summarizes the photophysical properties of representative fluorescent probes with core structures similar to those that can be synthesized from this compound. These values are based on existing literature for analogous compounds and serve as a reference for the expected performance of the newly synthesized probes.

Probe Structure AnalogueExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference Compound Class
5-Phenyl-pyrimidin-2-yl-phenyl amine~365~480~115~0.35THFAminopyridine Derivatives[1]
5-(Pyren-1-yl)-pyrimidin-2-yl-phenyl amine~300~380~80≥ 0.74DCM5-(1-Pyrenyl)-1,2-Azoles[2][3]
5-(Thiophen-2-yl)-pyrimidin-2-yl-phenyl amine~425~550~1250.12 - 0.43Acetonitrile / PBSThiophene-based Nucleosides[4]
5-(4-Dimethylaminophenyl)-pyrimidin-2-yl-phenyl amine~365~515~150-DMSOBiphenyl-pyrimidine systems[5]

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-pyrimidine Fluorescent Probe via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 2-Thienylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and XPhos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add Palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-pyrimidine fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 5-Alkynyl-pyrimidine Fluorescent Probe via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Ethynylpyrene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the terminal alkyne (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed N,N-Dimethylformamide (DMF) and triethylamine (TEA) (2:1 v/v) to the flask.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-alkynyl-pyrimidine fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Start Start Starting_Material This compound Start->Starting_Material Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Starting_Material->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst) Starting_Material->Sonogashira Product_Aryl 5-Aryl-pyrimidine Probe Suzuki->Product_Aryl Product_Alkynyl 5-Alkynyl-pyrimidine Probe Sonogashira->Product_Alkynyl Purification Purification (Column Chromatography) Product_Aryl->Purification Product_Alkynyl->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization Final_Probe Characterized Fluorescent Probe Characterization->Final_Probe

Caption: Synthetic workflow for fluorescent probes.

G cluster_workflow Cellular Imaging Protocol Cell_Culture 1. Seed cells on a glass-bottom dish Probe_Preparation 2. Prepare a stock solution of the fluorescent probe in DMSO Incubation 3. Dilute the probe in cell culture medium and incubate with cells Probe_Preparation->Incubation Washing 4. Wash cells with PBS to remove excess probe Incubation->Washing Imaging 5. Image cells using a fluorescence microscope Washing->Imaging Data_Analysis 6. Analyze the fluorescence images Imaging->Data_Analysis

Caption: Workflow for cellular imaging.

G cluster_pathway Hypothetical PI3K/AKT/mTOR Signaling Pathway Interaction Probe Pyrimidine-Aniline Fluorescent Probe Receptor Receptor Tyrosine Kinase Probe->Receptor Binds to or localizes near PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 4-((5-Bromopyrimidin-2-yl)oxy)aniline as a Chemical Tool for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((5-Bromopyrimidin-2-yl)oxy)aniline is a versatile chemical scaffold possessing a bromopyrimidine moiety, a common feature in many kinase inhibitors.[1][2][3] This structural motif often facilitates binding to the ATP pocket of various kinases, making it a valuable starting point for the development of targeted therapeutics.[1][4] When appropriately modified, this compound can be transformed into a powerful chemical probe for target identification and deconvolution studies. These studies are crucial for understanding the mechanism of action of bioactive molecules, identifying novel drug targets, and assessing off-target effects.[5][6]

This document provides detailed application notes and protocols for utilizing this compound as a chemical tool in affinity-based protein profiling (ABPP) experiments for the identification of cellular targets.

Principle of Affinity-Based Protein Profiling (ABPP)

Affinity-based protein profiling is a chemical proteomics strategy used to identify the cellular targets of a small molecule.[7][8] The core principle involves modifying the small molecule of interest (the "bait") to include a reporter tag (e.g., biotin) and/or a photoreactive group. This modified "probe" is then used to capture its interacting proteins from a complex biological sample, such as a cell lysate.[9] The captured proteins are subsequently identified using mass spectrometry.[10] Competitive displacement with the unmodified parent compound can be used to distinguish specific binders from non-specific interactions.[7]

Probe Synthesis

To be used as a chemical tool for target identification, this compound must first be derivatized into a functional probe. Two common types of probes are biotinylated affinity probes and photoaffinity probes.

1. Synthesis of a Biotinylated Affinity Probe:

The aniline functional group of this compound provides a convenient handle for conjugation to a biotin moiety via a linker. A common approach is to acylate the aniline with a biotin-containing acylating agent, such as biotin-NHS ester or a biotin-PEG-acid that has been activated for amide bond formation.

2. Synthesis of a Photoaffinity Probe:

For capturing transient or low-affinity interactions, a photoaffinity probe is often more effective.[9] This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the probe structure.[11] This group, upon UV irradiation, forms a highly reactive species that covalently crosslinks the probe to its binding partners.[12] The aniline group can be used as a point of attachment for a linker containing both a photoreactive moiety and a reporter tag (e.g., biotin or a clickable alkyne for subsequent biotinylation).[13][14]

Data Presentation: Potential Kinase Targets

While specific quantitative data for this compound is not publicly available, the pyrimidine scaffold is known to target a range of protein kinases.[1][5] The following table summarizes potential kinase targets that could be identified in a hypothetical ABPP experiment, based on the known selectivity of similar pyrimidine-based inhibitors.

Kinase Family Potential Targets Significance
Tyrosine KinasesABL, SRC family kinases (SFKs), EGFROften implicated in cancer cell proliferation and survival.[2][15]
Serine/Threonine Kinasesp38, RICK, AURKB, CDK familyInvolved in inflammatory responses, apoptosis, and cell cycle regulation.[1][5]
Atypical KinasesPI3KCentral regulators of cell growth, metabolism, and survival.[16]

Experimental Protocols

Protocol 1: Affinity Pulldown Assay using a Biotinylated Probe

This protocol describes the use of a biotinylated derivative of this compound to enrich for interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound probe

  • Unmodified this compound (for competition)

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Lysate Preparation: Harvest and lyse cells in lysis buffer. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Probe Incubation: Aliquot equal amounts of protein lysate. To experimental samples, add the biotinylated probe to a final concentration of 1-10 µM. For competition control samples, pre-incubate the lysate with a 100-fold excess of the unmodified parent compound for 30 minutes before adding the biotinylated probe. As a negative control, add DMSO vehicle to an aliquot of lysate. Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Affinity Enrichment: Add pre-washed streptavidin magnetic beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining. Specific target candidates can be validated by Western blotting using target-specific antibodies.

    • Mass Spectrometry: For unbiased target identification, the eluted proteins are subjected to in-gel or on-bead digestion with trypsin, followed by LC-MS/MS analysis to identify the proteins.

Protocol 2: Photoaffinity Labeling and Target Identification

This protocol outlines the use of a photoaffinity probe to covalently capture interacting proteins.

Materials:

  • Photoaffinity probe of this compound (containing a photoreactive group and a biotin tag)

  • Cell lysate or intact cells

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Materials for affinity pulldown and analysis as described in Protocol 1.

Procedure:

  • Probe Incubation: Incubate the photoaffinity probe with cell lysate or intact cells as described in Protocol 1. Perform competition controls as needed.

  • UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent crosslinking of the probe to its binding partners.

  • Affinity Enrichment and Analysis: Proceed with the affinity enrichment, elution, and analysis steps as described in Protocol 1.

Visualization of Workflows and Pathways

experimental_workflow cluster_probe Probe Preparation cluster_experiment Target Identification cluster_validation Target Validation compound This compound biotin_probe Biotinylated Probe compound->biotin_probe Biotinylation pa_probe Photoaffinity Probe compound->pa_probe Add Photoreactive Group & Biotin incubation Incubation with Probe biotin_probe->incubation pa_probe->incubation lysate Cell Lysate lysate->incubation uv UV Crosslinking (for PA Probe) incubation->uv pulldown Streptavidin Pulldown incubation->pulldown uv->pulldown wash Washing pulldown->wash elution Elution wash->elution ms LC-MS/MS Analysis elution->ms western Western Blot elution->western competition Competition Assay ms->competition

Caption: Experimental workflow for target identification using modified this compound probes.

kinase_signaling_pathway cluster_pathway Generic Kinase Signaling Pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response probe Pyrimidine-based Kinase Inhibitor (e.g., from title compound) probe->raf probe->mek

Caption: A generic MAPK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Conclusion

This compound represents a valuable starting point for the development of chemical probes for target identification. By employing the principles of affinity-based protein profiling and the protocols outlined in this document, researchers can effectively identify the cellular binding partners of derivatives of this compound. This will enable a deeper understanding of their biological activities and facilitate the discovery of novel therapeutic targets. The successful application of these methods will aid in the advancement of drug development programs.

References

Application Notes and Protocols for Novel Antitumor Agents Derived from 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological evaluation of novel compounds synthesized from the core scaffold 4-((5-Bromopyrimidin-2-yl)oxy)aniline. This class of compounds has emerged as a promising area of research for the development of targeted anticancer therapies, particularly as inhibitors of key signaling kinases.

Due to the limited availability of extensive public data on the pharmacological evaluation of a broad series of compounds directly derived from this compound, this document utilizes representative data and protocols from studies on closely related 2-substituted aniline pyrimidine derivatives. These examples serve to illustrate the standard methodologies and expected outcomes in the evaluation of this compound class. The presented protocols are detailed to enable the replication of key experiments for assessing the therapeutic potential of new chemical entities based on this scaffold.

Data Presentation: In Vitro Efficacy

The antitumor potential of novel compounds is initially assessed through in vitro assays that measure their ability to inhibit cancer cell growth and the activity of specific molecular targets. The following tables summarize the inhibitory activities of a representative series of 2-substituted aniline pyrimidine derivatives.

Table 1: In Vitro Antiproliferative Activity of Representative Compounds

The half-maximal inhibitory concentration (IC50) values for the antiproliferative activity of the compounds were determined against a panel of human cancer cell lines using a standard cell viability assay. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)
Cmpd-A1 A549 (Lung Carcinoma)1.59
HT-29 (Colon Carcinoma)2.46
Cmpd-A2 A549 (Lung Carcinoma)1.09
HT-29 (Colon Carcinoma)1.35
Cmpd-B1 MCF-7 (Breast Adenocarcinoma)59.3
HCT116 (Colorectal Carcinoma)3.07
Cmpd-C1 HepG2 (Hepatocellular Carcinoma)8.85
MDA-MB-231 (Breast Adenocarcinoma)2.54
HCT116 (Colorectal Carcinoma)1.56
Reference
LapatinibA549 (Lung Carcinoma)>10
HT-29 (Colon Carcinoma)>10
CabozantinibHepG2 (Hepatocellular Carcinoma)0.56
MDA-MB-231 (Breast Adenocarcinoma)8.45
HCT116 (Colorectal Carcinoma)2.51

Data is representative of compounds evaluated in similar studies and is for illustrative purposes.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Compounds

Many pyrimidine derivatives function by inhibiting protein kinases involved in cancer cell signaling. The IC50 values for the inhibition of key oncogenic kinases are presented below.

Compound IDKinase TargetIC50 (nM)
Cmpd-D1 Mer Kinase18.5
c-Met Kinase33.6
Cmpd-D2 Mer Kinase7.9
c-Met Kinase144.0
Cmpd-D3 Mer Kinase9.4
c-Met Kinase235.8
Cmpd-E1 EGFR120
Reference
CabozantinibMer Kinase14.1
c-Met Kinase30.2

Data is representative of compounds evaluated in similar studies and is for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the pharmacological evaluation of novel compounds derived from this compound.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (specific to cell line)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminometric Assay)

Objective: To determine the concentration of a compound that inhibits the activity of a specific protein kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, Mer, c-Met)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate peptide, and test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24, 48, or 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Live cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this class of compounds and the experimental workflows for their evaluation.

EGFR_VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Growth Factor (EGF/VEGF) EGFR_VEGFR EGFR/VEGFR Ligand->EGFR_VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis EGFR_VEGFR->Angiogenesis Compound Novel Compound (Kinase Inhibitor) Compound->EGFR_VEGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR/VEGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Compound Synthesis InVitro In Vitro Antiproliferation (MTT Assay) Start->InVitro Kinase In Vitro Kinase Inhibition (Luminometric Assay) Start->Kinase Mechanism Mechanism of Action Studies InVitro->Mechanism Kinase->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead

Caption: Pharmacological Evaluation Workflow.

Apoptosis_Induction_Pathway Compound Novel Compound Kinase_Inhibition Kinase Inhibition (e.g., AKT) Compound->Kinase_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Kinase_Inhibition->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis Induction Pathway.

Application Notes and Protocols: Assessing the Anticancer Activity of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental workflow for evaluating the potential anticancer properties of the novel compound, 4-((5-Bromopyrimidin-2-yl)oxy)aniline. The protocols herein describe a systematic approach, beginning with an initial assessment of cytotoxicity across various cancer cell lines, followed by in-depth investigations into the compound's effects on apoptosis and cell cycle progression. Furthermore, a method for probing the molecular mechanism of action through the analysis of key signaling pathways is presented. All quantitative data are summarized in structured tables for clarity, and experimental workflows and signaling pathways are illustrated with diagrams.

Introduction

The discovery and development of novel small molecules with anticancer potential is a cornerstone of oncological research. The compound this compound, belonging to the pyrimidine class of heterocyclic compounds, presents a scaffold of interest for potential kinase inhibition or other interactions with cellular pathways critical to cancer cell proliferation and survival. The following protocols outline a comprehensive in vitro strategy to characterize the anticancer activity of this compound. Preclinical evaluation using such standardized assays is a critical step in the drug discovery pipeline.[1][2][3]

Experimental Workflow

The overall experimental approach is designed to systematically assess the anticancer potential of this compound. The workflow begins with a broad screening for cytotoxic effects and progressively narrows the focus to elucidate the underlying mechanisms of action.

Experimental Workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanistic Studies cluster_pathway Phase 3: Signaling Pathway Analysis A Compound Preparation & Solubilization C MTT Assay for Cell Viability A->C B Selection of Cancer Cell Lines B->C D Determination of IC50 Values C->D Data Analysis E Apoptosis Assay (Annexin V/PI Staining) D->E Use IC50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) D->F Use IC50 concentration G Western Blot Analysis E->G F->G H Identification of Modulated Proteins G->H Data Interpretation

Caption: A stepwise workflow for the in vitro evaluation of anticancer activity.

Data Presentation: Quantitative Summary

The following tables present hypothetical data for the anticancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
HCT116Colorectal Carcinoma12.8 ± 1.3

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control (DMSO)95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
12.8 µM Compound45.3 ± 3.128.7 ± 2.522.1 ± 1.93.9 ± 0.7

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control (DMSO)55.4 ± 2.828.1 ± 1.916.5 ± 1.51.2 ± 0.3
12.8 µM Compound25.1 ± 2.215.8 ± 1.748.3 ± 3.510.8 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.[6]

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 1X Annexin V Binding Buffer

    • Propidium Iodide (PI)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[10]

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9][10]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Materials:

    • Propidium Iodide (PI)

    • RNase A

    • 70% Ethanol (ice-cold)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[13]

    • Add PI staining solution and incubate for 15-30 minutes in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins and assess their expression levels, which can reveal the modulation of signaling pathways.[15][16]

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-polyacrylamide gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., against p53, Bcl-2, Bax, Cyclin B1, CDK1, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse treated cells in RIPA buffer.[17]

    • Determine protein concentration using a BCA assay.[18]

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Signaling Pathway Visualization

Based on the hypothetical data suggesting G2/M arrest and apoptosis, a potential mechanism of action could involve the p53 signaling pathway.

p53 Signaling Pathway Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibition p21 p21 p53->p21 Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases inhibition Apoptosis Apoptosis Caspases->Apoptosis CDK1_CyclinB CDK1/Cyclin B1 p21->CDK1_CyclinB inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest inhibition of progression

Caption: A potential signaling pathway modulated by the compound, leading to apoptosis and cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline, a key intermediate in various pharmaceutical syntheses.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound, which is typically a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Deprotonation of 4-Aminophenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Ensure you are using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least one equivalent of the base. For bases like potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer reaction times.

  • Poor Quality of Reagents or Solvents: The presence of moisture can quench the strong base and inhibit the reaction. Impurities in the starting materials can also lead to side reactions.

    • Solution: Use anhydrous solvents. Dry your 4-aminophenol before use if necessary. Ensure the 5-bromo-2-chloropyrimidine is of high purity.

  • Suboptimal Reaction Temperature: The SNAr reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it is too high, it could lead to decomposition or side reactions.

    • Solution: The optimal temperature can range from room temperature to around 80 °C.[1] If you are experiencing low conversion at room temperature, try gradually increasing the temperature and monitoring the reaction progress by TLC or LC-MS.

  • Inefficient Stirring: In heterogeneous reactions (e.g., with NaH), proper mixing is crucial for the reaction to proceed efficiently.

    • Solution: Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?

A2: The formation of side products is a common issue. Here are some likely side reactions and how to mitigate them:

  • N-Alkylation of 4-Aminophenol: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of an N-arylated byproduct.

    • Solution: The phenoxide is a stronger nucleophile than the aniline under these conditions, so O-arylation is generally favored. However, to minimize N-alkylation, you can try protecting the amine group of 4-aminophenol (e.g., as a Boc-carbamate) before the reaction, followed by deprotection.

  • Dialkylation: It is possible for a second molecule of 4-aminophenol to displace the remaining chloro group on the pyrimidine ring, though this is less likely under controlled stoichiometry.

    • Solution: Use a 1:1 molar ratio of your reactants to minimize this possibility.

  • Hydrolysis of 5-bromo-2-chloropyrimidine: If there is moisture in the reaction, the chloropyrimidine can be hydrolyzed to the corresponding pyrimidinone.

    • Solution: As mentioned before, ensure all your reagents and solvents are anhydrous.

Q3: The purification of the final product is proving difficult. What is an effective purification strategy?

A3: Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Work-up Procedure: After the reaction is complete, a careful aqueous work-up is the first step. Quench the reaction with water or a mild acid (like ammonium chloride solution) to neutralize any remaining base.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for obtaining a pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Aminophenol

  • 5-Bromo-2-chloropyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-aminophenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base NaHKOtBuK₂CO₃
Solvent DMFTHFAcetonitrile
Temperature Room Temp60 °C80 °C
Reaction Time 6 hours4 hours12 hours
Typical Yield 75-85%80-90%60-70%

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product Nucleophilic Attack 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine->Product Base Base (e.g., NaH, KOtBu) Base->4-Aminophenol Deprotonation Solvent Solvent (e.g., DMF, THF) Temperature Temperature (RT - 80°C) troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent and Solvent Quality (Anhydrous?) start->check_reagents check_base Evaluate Base Strength and Stoichiometry start->check_base check_temp Optimize Reaction Temperature start->check_temp side_reactions Identify Side Products (TLC/LC-MS) start->side_reactions solution_reagents Use Anhydrous Reagents/Solvents check_reagents->solution_reagents solution_base Use Stronger Base (NaH, KOtBu) / Adjust Stoichiometry check_base->solution_base solution_temp Screen Temperatures (e.g., RT, 50°C, 80°C) check_temp->solution_temp check_purification Review Purification Strategy solution_purification Optimize Chromatography / Recrystallize check_purification->solution_purification n_alkylation N-Alkylation? side_reactions->n_alkylation hydrolysis Hydrolysis? side_reactions->hydrolysis solution_n_alkylation Protect Amine Group n_alkylation->solution_n_alkylation Yes hydrolysis->solution_reagents Yes solution_reagents->check_purification solution_base->check_purification solution_temp->check_purification solution_n_alkylation->check_purification

References

Technical Support Center: Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a halo-pyrimidine (commonly 5-bromo-2-chloropyrimidine) and 4-aminophenol.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield of the desired product. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. However, be aware that prolonged heating can also lead to degradation.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of a weak base may not deprotonate the 4-aminophenol effectively to form the more nucleophilic phenoxide. Conversely, a very strong base might promote side reactions.

  • Solvent Issues: The solvent must be appropriate for an SNAr reaction, typically a polar aprotic solvent like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex).

  • Reactant Purity: Impurities in the starting materials, particularly water in the 4-aminophenol or solvent, can interfere with the reaction.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to the specific side reaction questions below.

Q2: I am observing a significant amount of an N-arylated side product, 4-((5-Bromopyrimidin-2-yl)amino)phenol. How can I favor O-arylation?

A2: The formation of the N-arylated product is a known competitive side reaction. The relative nucleophilicity of the hydroxyl and amino groups of 4-aminophenol is pH-dependent. In strongly basic conditions, the phenolic proton is removed, forming a highly nucleophilic phenoxide, which favors the desired O-arylation.[1]

Troubleshooting Strategy:

  • Choice of Base: Use a base that is strong enough to selectively deprotonate the phenolic hydroxyl group over the amino group. Alkali metal hydroxides (e.g., KOH, NaOH) or hydrides (e.g., NaH) are often effective.[1]

  • Reaction Conditions: Running the reaction at lower temperatures may also improve selectivity, as the N-arylation might have a higher activation energy.

Illustrative Data on Base Selection:

BaseSolventTemperature (°C)Approximate Ratio of O-arylation to N-arylation
K2CO3DMF1003:1
NaHTHF6015:1
Cs2CO3DMSO808:1
Et3NDMF1001:2 (N-arylation may be favored)

Note: This data is illustrative and actual results may vary based on specific reaction parameters.

Q3: My mass spectrometry analysis shows a product with a mass corresponding to the loss of bromine and its replacement with hydrogen. What is this side reaction?

A3: This side product is likely due to hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions, which are an alternative synthetic route.[2] If you are using a palladium catalyst, traces of water or other proton sources can lead to the replacement of the bromine atom with a hydrogen atom. Even in non-palladium catalyzed SNAr, certain reaction conditions can promote this reduction.

Mitigation Strategies:

  • Ensure anhydrous reaction conditions.

  • If using a palladium-catalyzed route, carefully select the ligand and reaction conditions to minimize this side reaction.

Q4: I have isolated a dimeric byproduct. How is this formed and how can I avoid it?

A4: Dimerization can occur through self-coupling of the starting materials or reactive intermediates. For instance, two molecules of 5-bromo-2-chloropyrimidine might react with each other under certain catalytic conditions, or a reactive intermediate could react with a starting material molecule.

Prevention:

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can maintain a low concentration of that reactant and minimize self-coupling.

  • Stoichiometry Control: Ensure the stoichiometry of the reactants is carefully controlled.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via SNAr

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL/mmol of 4-aminophenol). Cool the mixture in an ice bath and add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

  • Reactant Addition: Once the evolution of hydrogen gas ceases, add 5-bromo-2-chloropyrimidine (1.05 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

main_reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5_bromo_2_chloropyrimidine 5-Bromo-2-chloropyrimidine Target_Product This compound 5_bromo_2_chloropyrimidine->Target_Product 4_aminophenol 4-Aminophenol 4_aminophenol->Target_Product Base Base (e.g., NaH) Base->Target_Product Solvent Solvent (e.g., DMF) Solvent->Target_Product

Caption: Main synthetic pathway for this compound.

side_reactions cluster_products Potential Products Start 5-Bromo-2-chloropyrimidine + 4-Aminophenol Desired_Product Desired Product (O-Arylation) Start->Desired_Product Favored by strong base N_Arylation N-Arylation Side Product Start->N_Arylation Competitive reaction, favor weak base Hydrodehalogenation Hydrodehalogenation Product Start->Hydrodehalogenation Presence of H+ source Dimerization Dimeric Byproducts Start->Dimerization High concentration

Caption: Overview of potential side reactions during the synthesis.

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (LC-MS, NMR) Start->Check_Purity Identify_Side_Product Identify major side product(s) Check_Purity->Identify_Side_Product N_Arylation N-Arylation Observed Identify_Side_Product->N_Arylation N-Arylation Dehalogenation Dehalogenation Observed Identify_Side_Product->Dehalogenation Dehalogenation Other Other Impurities Identify_Side_Product->Other Other Adjust_Base Use stronger base (e.g., NaH) Lower temperature N_Arylation->Adjust_Base End Improved Synthesis Adjust_Base->End Anhydrous_Conditions Ensure anhydrous conditions Dehalogenation->Anhydrous_Conditions Anhydrous_Conditions->End Optimize_Conditions Optimize reaction time, temperature, and purification Other->Optimize_Conditions Optimize_Conditions->End

Caption: A troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 4-((5-Bromopyrimidin-2-yl)oxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-((5-Bromopyrimidin-2-yl)oxy)aniline derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane, try adding a more polar solvent like ethyl acetate or methanol dropwise to the heated mixture until the compound dissolves. For compounds that are highly polar, a solvent system like methanol or ethanol could be a good starting point. In the synthesis of a complex derivative containing a similar pyrimidinoxy moiety, recrystallization from methanol was successful.

Question: My compound precipitates out of the solution too quickly as an oil or fine powder, not as crystals. How can I resolve this?

Answer: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Question: After recrystallization, the yield of my purified this compound derivative is very low. What are the likely causes and how can I improve it?

Answer: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • The compound has significant solubility in the cold solvent: Cool the solution in an ice bath for a longer period to maximize precipitation.

  • Premature crystallization during hot filtration: Pre-heat your filtration apparatus (funnel and filter paper) to prevent the compound from crystallizing out on the filter paper.

Column Chromatography Issues

Question: I am trying to purify my this compound derivative using silica gel column chromatography, but I am getting poor separation of my product from impurities. What can I do to improve the separation?

Answer: To improve the separation (resolution) of closely eluting spots on TLC, which will translate to better separation on the column, you can try the following:

  • Optimize the Mobile Phase: A common mobile phase for these types of compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To increase the separation of polar compounds, you can try decreasing the proportion of the polar solvent. For the purification of 2-substituted aniline pyrimidine derivatives, a gradient of dichloromethane/methanol (100:1 to 30:1) has been used effectively.[1]

  • Change the Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) might provide different selectivity, especially if your impurities have acidic or basic properties.

  • Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to first elute the less polar impurities and then your compound of interest.

Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?

Answer: Streaking is often caused by overloading the sample, poor solubility of the sample in the mobile phase, or the compound being too polar for the chosen solvent system.

  • Reduce the amount of sample loaded onto the TLC plate or column.

  • Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading.

  • Increase the polarity of the mobile phase or add a small amount of a polar modifier like methanol or a few drops of acetic acid (if your compound is acidic) or triethylamine (if it is basic) to the eluent.

Data Presentation

The following table summarizes reported yields for the purification of various aniline derivatives, which can provide an expectation for the purification of this compound derivatives.

CompoundPurification MethodReported YieldReference
4-(2-Bromoethoxy)-3-chloroanilineFiltration after reduction95%[2]
4-(3-Bromopropoxy)-3-chloroanilineFiltration after reduction93%[2]
N-(4-((2-Chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamidePrecipitation from ice water and filtration78.0%[1]
2-substituted aniline pyrimidine derivativesSilica gel chromatography (DCM/MeOH)34.0%[1]

Experimental Protocols

General Protocol for Purification by Recrystallization

This protocol provides a general framework for the purification of solid this compound derivatives.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol has been reported to be an effective recrystallization solvent for a complex molecule containing the 2-((5-bromopyrimidin-2-yl)oxy)ethoxy moiety.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

General Protocol for Purification by Column Chromatography

This protocol is a general guide for the purification of this compound derivatives using silica gel chromatography.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4. A gradient of dichloromethane (DCM) to DCM/Methanol (MeOH) is a good starting point.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_Troubleshooting Troubleshooting Logic Impure_Product Impure Product Is_Solid Is the product a solid? Impure_Product->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Try_Column Perform Column Chromatography Is_Solid->Try_Column No/Oil Recrystallization_OK Successful? Try_Recrystallization->Recrystallization_OK Pure_Product Pure Product Recrystallization_OK->Pure_Product Yes Optimize_Solvent Optimize Recrystallization Solvent/Conditions Recrystallization_OK->Optimize_Solvent No Column_OK Successful? Try_Column->Column_OK Column_OK->Pure_Product Yes Optimize_Eluent Optimize Column Eluent/Stationary Phase Column_OK->Optimize_Eluent No Optimize_Solvent->Try_Recrystallization Optimize_Eluent->Try_Column

Caption: A troubleshooting workflow for the purification of this compound derivatives.

Experimental_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Hot_Filter Hot Filtration (optional, for insolubles) Dissolve->Hot_Filter Cool Slow Cooling to Room Temp, then Ice Bath Hot_Filter->Cool Vacuum_Filter Vacuum Filtration to Collect Crystals Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: A general experimental workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound derivative synthesis?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted starting materials: Such as 4-aminophenol and 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine.

  • Side-products: These can arise from reactions at other functional groups or polymerization. For instance, if the aniline nitrogen reacts instead of the phenolic oxygen of 4-aminophenol.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting range usually indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to determine the purity of a sample and can be used to quantify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

Q3: My this compound derivative is an oil and not a solid. How can I purify it?

A3: If your derivative is an oil, recrystallization is not a suitable purification method. The primary method for purifying oils is silica gel column chromatography . If the compound is thermally stable, distillation under high vacuum (Kugelrohr) could be an option for smaller scales. Another technique that can be effective for removing certain impurities from oils is trituration , which involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. For a complex derivative containing a similar pyrimidinoxy moiety, purification of a potassium salt intermediate was achieved by trituration with diethyl ether.[3][5]

References

Technical Support Center: Overcoming Solubility Challenges with 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-((5-Bromopyrimidin-2-yl)oxy)aniline in biological assays.

Troubleshooting Guide

Poor solubility can significantly impact the accuracy and reproducibility of experimental results, often leading to underestimated compound activity and variable data.[1][2][3] This guide provides a systematic approach to identifying and resolving solubility-related issues.

Problem 1: Visible Precipitation or Cloudiness in Assay Wells

Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer. This often occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer.

Solutions:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can lead to precipitation.[4] It is often better to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can aid solubility.[1]

  • Lower the Final Compound Concentration: Test a lower concentration range for your compound. Your current experimental concentration may be beyond its maximum aqueous solubility.

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, it is crucial to first determine the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[4][5] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[4]

  • Sonication: After dilution, briefly sonicating the solution may help redissolve fine precipitates and create a more uniform suspension.[2]

Problem 2: High Variability in Screening Results or Lower-Than-Expected Potency

Possible Cause: Poor solubility is a primary reason for inaccurate and variable biological data.[1][3] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration.

Solutions:

  • Conduct a Solubility Assessment: Before proceeding with extensive biological assays, determine the kinetic solubility of this compound in your specific assay buffer. This will establish the maximum concentration you can reliably test.

  • Employ Solubility Enhancement Strategies: If the required concentration for your assay is above the measured solubility, consider using one of the following methods:

    • Co-solvents: Introduce a small percentage of a water-miscible organic solvent.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[6][7][8][9][10]

  • Review Data with Solubility in Mind: When analyzing your results, consider if the observed drop-off in activity at higher concentrations corresponds with the compound's solubility limit.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[2][11] It is important to note that even in DMSO, solubility can be limited, and prolonged storage or freeze-thaw cycles can sometimes lead to precipitation.[1][3]

Q2: How can I determine the maximum concentration of this compound that is soluble in my assay buffer?

A: You can perform a kinetic solubility assay. This type of assay mimics the dilution process used in many biological screens, where a compound dissolved in DMSO is introduced into an aqueous buffer.[12][13][14] The highest concentration that does not produce a precipitate is considered the kinetic solubility.

Q3: What are co-solvents, and how can they help with solubility?

A: Co-solvents are water-miscible organic solvents that are added to the assay buffer to increase the solubility of hydrophobic compounds.[11][15][16] Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[16][17] It is essential to test the tolerance of your specific assay system to the chosen co-solvent, as they can have their own biological effects.[5][17][18]

Q4: Are there alternatives to co-solvents for improving solubility?

A: Yes, several other strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more soluble in water.[6][7][8][9][10]

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.[15]

  • Formulation Approaches: For more advanced applications, techniques like creating solid dispersions, nanoparticles, or lipid-based formulations can significantly enhance solubility and bioavailability.[19][20][21]

Q5: Will improving the solubility of my compound change its intrinsic activity?

A: Improving solubility does not change the intrinsic activity of a compound at a molecular level. However, it ensures that the compound is available in the solution to interact with its biological target. Poor solubility can lead to an underestimation of a compound's true potency because the actual concentration in the solution is lower than the nominal concentration. By improving solubility, you are enabling a more accurate measurement of the compound's biological activity.

Quantitative Data Summary

Table 1: Typical Kinetic Solubility Ranges in Aqueous Buffer (pH 7.4)

MethodTypical Solubility EnhancementNotes
No Additives< 1 µMBaseline for poorly soluble compounds.
1% DMSO1 - 10 µMDependent on compound properties.
5% PEG 4005 - 50 µMPolyethylene glycol is a common co-solvent.
10 mM HP-β-CD10 - 100 µMHydroxypropyl-β-cyclodextrin is a widely used cyclodextrin.

Table 2: Common Co-solvents and Their Typical Tolerated Concentrations in Cell-Based Assays

Co-solventTypical Tolerated ConcentrationPotential Issues
DMSO0.1% - 1.0%Cytotoxicity at higher concentrations.[5]
Ethanol0.1% - 0.5%Can be cytotoxic.[17][18]
Polyethylene Glycol (PEG 400)1% - 5%Generally well-tolerated, but can affect cell membranes.
Glycerol1% - 2%Can alter the osmotic pressure of the medium.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a method for determining the kinetic solubility of a compound by measuring light scattering caused by precipitation.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Addition to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottom 96-well plate containing a fixed volume (e.g., 198 µL) of your assay buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate on a nephelometer to measure light scattering.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines how to test if HP-β-CD can improve the solubility of your compound.

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 0, 1, 5, 10, 20 mM) in your assay buffer.

  • Compound Addition: To each HP-β-CD solution, add your 10 mM stock of this compound in DMSO to achieve a final concentration that is known to precipitate in the buffer alone. Keep the final DMSO concentration constant and low (e.g., <= 1%).

  • Equilibration: Mix the solutions and allow them to equilibrate for 1-2 hours at room temperature.

  • Observation and Measurement: Visually inspect for precipitation. For a quantitative assessment, you can filter or centrifuge the samples to remove any precipitate and then measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Assessment cluster_assay Biological Assay cluster_troubleshoot Troubleshooting stock Prepare 10 mM Stock in 100% DMSO kinetic_assay Perform Kinetic Solubility Assay stock->kinetic_assay precipitate Precipitation Observed? kinetic_assay->precipitate run_assay Proceed with Biological Assay precipitate->run_assay No enhance_sol Implement Solubility Enhancement Strategy (e.g., Co-solvent, Cyclodextrin) precipitate->enhance_sol Yes data_analysis Analyze Results run_assay->data_analysis retest_sol Re-evaluate Solubility enhance_sol->retest_sol retest_sol->precipitate

Caption: Workflow for addressing solubility issues.

signaling_pathway cluster_problem Observed Problem cluster_consequences Consequences in Assays cluster_solutions Potential Solutions problem Poor Aqueous Solubility of This compound precipitation Compound Precipitation problem->precipitation low_conc Lower Effective Concentration problem->low_conc precipitation->low_conc inaccurate_data Inaccurate & Variable Data (e.g., low potency, high variability) low_conc->inaccurate_data cosolvents Use Co-solvents (DMSO, PEG) cosolvents->problem Addresses cyclodextrins Use Cyclodextrins (HP-β-CD) cyclodextrins->problem Addresses formulation Advanced Formulations (Nanoparticles, etc.) formulation->problem Addresses

Caption: Relationship between poor solubility and assay outcomes.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with 5-bromopyrimidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows low or no conversion of the 5-bromopyrimidine starting material. What are the potential causes and how can I improve the yield?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.[1]

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere.[2] Consider using a pre-catalyst for more reliable generation of the active species.[2]

    • Insufficient Reaction Temperature: The reaction temperature must be adequate to promote oxidative addition. Cautiously increase the temperature in 10°C increments.[2] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[3]

    • Impurities: Ensure all reagents and solvents are of high purity and are properly degassed to prevent catalyst deactivation.[3]

    • Inappropriate Ligand or Base: The choice of ligand and base is critical. For electron-rich 5-bromopyrimidines, bulky, electron-rich phosphine ligands can accelerate the reaction.[4][5] The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination) but not so strong as to cause degradation of starting materials or products.[2][3]

    • Poor Solubility: If reagents are not fully dissolved, this can hinder the reaction. Screen alternative solvents to improve solubility.[2]

Issue 2: Significant Formation of Debrominated Pyrimidine (Hydrodehalogenation)

  • Question: I am observing a significant amount of the debrominated pyrimidine side product in my reaction. What causes this and how can I prevent it?

  • Answer: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4] This typically occurs when a palladium-hydride species is formed, which can then reductively eliminate the debrominated product.

    • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases that might contain residual hydrides.[4]

    • Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, or THF are recommended.[4] If using an alcohol-containing solvent system, it can be a source of hydride.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination reaction.[4][5]

    • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.[2][4]

Issue 3: Homocoupling of Coupling Partner

  • Question: My reaction is producing a significant amount of homocoupled product from my boronic acid (Suzuki) or organostannane (Stille) reagent. How can I minimize this?

  • Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[4]

    • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to minimize oxygen levels.[4]

    • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

    • Slow Addition: Slowly adding the boronic acid or organostannane to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the homocoupling reaction.[4]

    • Use of Boronic Esters: For Suzuki reactions, pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[4]

Issue 4: Catalyst Deactivation

  • Question: My reaction starts but then stalls before completion. I suspect catalyst deactivation. What are the common causes and solutions?

  • Answer: Catalyst deactivation can be caused by several factors.

    • Impurities: Ensure all reagents and solvents are of high purity and are properly degassed.[3]

    • Thermal Degradation: Excessively high temperatures can lead to catalyst decomposition. Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time.[3]

    • Coordination to Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] The choice of a suitable bulky ligand can often mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for cross-coupling with 5-bromopyrimidines?

A1: A good starting point for many cross-coupling reactions with 5-bromopyrimidines is a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[3] For Suzuki couplings, Pd(PPh₃)₄ is also a commonly used and effective catalyst.[4] The optimal choice will depend on the specific coupling partners and reaction type.

Q2: What are the recommended bases for different types of cross-coupling reactions with 5-bromopyrimidines?

A2: The choice of base is crucial and reaction-dependent:

  • Suzuki-Miyaura Coupling: Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally effective.[3][4]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as NaOtBu are often used for faster reaction rates.[2] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[2]

  • Heck Coupling: Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ are commonly used.[6]

  • Sonogashira Coupling: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[4]

Q3: How can I improve the regioselectivity in Heck coupling reactions with 5-bromopyrimidines?

A3: In Heck reactions, the formation of linear versus branched products can be an issue. The use of bulky phosphine ligands often favors the formation of the linear product. The choice of solvent and base can also influence the regiochemical outcome. "Jeffery" conditions, which involve the use of tetraalkylammonium salts, can sometimes improve the reaction rate and selectivity.[4]

Data Presentation

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with 5-bromopyrimidines. These are intended as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O90-1002-24GoodGeneral conditions for aryl bromides.[4]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95Effective for challenging substrates.[3]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O10012High-

Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1108-1675-98General conditions for amination.[3]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane10012-24GoodFor base-sensitive substrates.[2]

Table 3: Sonogashira Coupling of 5-Bromopyrimidines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF60-806-1260-88Copper-catalyzed conditions.[3]
PdCl₂(PPh₃)₂ (2)-DIPEA (3.0)THF6012GoodCopper-free conditions.

Table 4: Heck Coupling of 5-Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100-12012-24HighGeneral conditions.[6]
Pd(OAc)₂ (1)-K₂CO₃ (2.0)DMF/H₂O (1:1)804GoodPhosphine-free conditions.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add 5-bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene).[3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3][6]

  • Workup: After cooling to room temperature, quench the reaction and extract the product with an appropriate organic solvent.[2]

  • Purification: Purify the crude product by column chromatography.

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 5-Bromopyrimidine PdII 5-Pyrimidinyl-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki) PdII->Transmetal R-B(OH)₂ PdII_R 5-Pyrimidinyl-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-R-Pyrimidine RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield? CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes UsePrecatalyst Use a pre-catalyst or fresh reagents. CheckCatalyst->UsePrecatalyst No CheckReagents Are reagents and solvents pure and anhydrous? CheckTemp->CheckReagents Yes IncreaseTemp Increase temperature incrementally. CheckTemp->IncreaseTemp No SideReactions Significant side reactions observed? CheckReagents->SideReactions Yes PurifyReagents Use anhydrous, degassed solvents and pure reagents. CheckReagents->PurifyReagents No OptimizeConditions Address specific side reaction (see guide). SideReactions->OptimizeConditions Yes Success Reaction Improved SideReactions->Success No UsePrecatalyst->CheckCatalyst IncreaseTemp->CheckTemp PurifyReagents->CheckReagents

References

Preventing debromination of 4-((5-Bromopyrimidin-2-yl)oxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to providing expert guidance on preventing the undesired debromination of 4-((5-Bromopyrimidin-2-yl)oxy)aniline during chemical reactions. Unwanted cleavage of the C-Br bond is a common challenge that can lead to reduced yields of the desired product and the formation of difficult-to-separate impurities. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate debromination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem for this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyrimidine ring of this compound is replaced by a hydrogen atom. This results in the formation of 4-(pyrimidin-2-yloxy)aniline as a significant byproduct. This side reaction is problematic as it consumes your starting material, lowers the yield of the intended product, and introduces an impurity that can be challenging to separate during purification. The bromine atom is often a crucial handle for subsequent functionalization, such as in cross-coupling reactions, so its premature removal can halt a synthetic sequence.

Q2: What are the primary causes of debromination in reactions involving this compound?

A2: Debromination of this compound can be triggered by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The primary culprit is often the in-situ formation of palladium-hydride (Pd-H) species. These reactive intermediates can arise from various sources within the reaction mixture, including:

  • Bases: Strong organic bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as hydride sources.

  • Reagents and Impurities: Certain additives or impurities in the reaction components can also contribute to the formation of Pd-H.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the reductive cleavage of the C-Br bond. Other potential causes include the presence of reducing agents or photochemical instability under certain conditions.

Q3: How does the electronic nature of this compound influence its susceptibility to debromination?

A3: The electronic properties of the molecule play a significant role. The pyrimidine ring is inherently electron-deficient. However, the aniline moiety, specifically the nitrogen atom with its lone pair of electrons, and the ether oxygen are electron-donating groups. These groups increase the electron density on the pyrimidine ring, which can make the C-Br bond more susceptible to certain types of debromination, particularly in palladium-catalyzed reactions where oxidative addition is a key step. While electron-donating groups can sometimes slow down the initial oxidative addition step, they can also influence the stability of intermediates in a way that might favor the undesired debromination pathway under non-optimized conditions.

Troubleshooting Guide: Preventing Debromination in Common Reactions

This section provides specific troubleshooting advice for common reaction types where debromination of this compound is a potential issue.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: Significant formation of 4-(pyrimidin-2-yloxy)aniline is observed by LC-MS or ¹H NMR analysis of the crude reaction mixture, alongside the desired coupled product.

Troubleshooting Workflow:

Debromination_Troubleshooting cluster_solutions Potential Solutions Start Debromination Observed Base Evaluate Base Start->Base Ligand Optimize Ligand Base->Ligand Still an issue Sol_Base Switch to weaker inorganic base: K₃PO₄, K₂CO₃, Cs₂CO₃ Base->Sol_Base Solvent_Temp Adjust Solvent & Temperature Ligand->Solvent_Temp Still an issue Sol_Ligand Use bulky, electron-rich ligand: SPhos, XPhos, RuPhos Ligand->Sol_Ligand Catalyst Check Catalyst & Reagents Solvent_Temp->Catalyst Still an issue Sol_Solvent_Temp Use anhydrous aprotic solvent (dioxane, toluene). Lower reaction temperature. Solvent_Temp->Sol_Solvent_Temp Success Debromination Minimized Catalyst->Success Resolved Sol_Catalyst Use high-purity reagents. Ensure inert atmosphere. Catalyst->Sol_Catalyst

Caption: A logical workflow for troubleshooting debromination in Pd-catalyzed reactions.

Quantitative Data Summary (Representative for Bromopyrimidines):

ParameterConditionExpected Outcome for Desired Product YieldExpected Impact on Debromination
Base Strong Organic (e.g., NaOtBu)Potentially faster reaction, but higher riskHigh
Weak Inorganic (e.g., K₃PO₄, K₂CO₃)Often requires higher temp/longer timeLow
Ligand Standard (e.g., PPh₃)May be inefficientModerate to High
Bulky, Electron-Rich (e.g., SPhos)Generally high yieldsLow
Solvent Protic (e.g., alcohols)Not recommendedHigh
Aprotic (e.g., dioxane, toluene)Generally goodLow
Temperature High (>100 °C)Can accelerate debrominationIncreases
Moderate (80-100 °C)Optimal for many couplingsModerate
Low (<80 °C)May slow desired reactionLow

Detailed Methodologies:

Optimized Suzuki-Miyaura Coupling Protocol:

This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water (optional, for a 10:1 to 4:1 dioxane:water mixture)

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and the SPhos ligand.

    • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane (and water, if using) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Optimized Buchwald-Hartwig Amination Protocol:

This protocol aims to reduce debromination during the amination of this compound.

  • Reagents & Materials:

    • This compound (if used as the amine coupling partner) or another aryl bromide

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

    • XPhos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5-2.0 equiv)

    • Anhydrous, degassed toluene or 1,4-dioxane

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the amine, and the base (Cs₂CO₃ or K₃PO₄).

    • Add the palladium catalyst and the ligand.

    • Seal the flask and perform three vacuum/backfill cycles with an inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptom: In addition to the desired substitution product, the debrominated starting material or product is observed, especially when using strong nucleophiles or bases at elevated temperatures.

Troubleshooting Workflow:

SNAr_Debromination_Troubleshooting cluster_solutions Potential Solutions Start Debromination in SNAr Conditions Evaluate Reaction Conditions Start->Conditions Nucleophile Consider Nucleophile/Base Strength Conditions->Nucleophile Still an issue Sol_Conditions Lower reaction temperature. Reduce reaction time. Use a less polar aprotic solvent. Conditions->Sol_Conditions Success Debromination Minimized Nucleophile->Success Resolved Sol_Nucleophile Use a milder base if applicable. Consider alternative synthetic routes. Nucleophile->Sol_Nucleophile

Caption: Troubleshooting debromination during SNAr reactions.

Recommendations:

  • Temperature Control: SNAr reactions can sometimes be exothermic. Lowering the reaction temperature can often suppress side reactions, including debromination.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Base Strength: If a base is required to generate the nucleophile in situ, use the mildest base that is effective.

  • Alternative Strategies: If debromination remains a significant issue, consider alternative synthetic strategies where the bromine atom is introduced at a later stage in the synthesis.

Scenario 3: Reactions with Strong Bases or Reducing Agents

Symptom: Complete or partial loss of the bromine atom when treating this compound with strong bases (e.g., organolithiums, Grignard reagents) or reducing agents.

Recommendations:

  • Avoid Harsh Conditions: Whenever possible, avoid the use of overly strong bases or reducing agents that are known to cause dehalogenation of aryl bromides.

  • Protecting Groups: If a reaction requires conditions that are incompatible with the C-Br bond, consider a synthetic route where the bromine is introduced after the sensitive step.

  • Temperature Control: When using organometallic reagents, perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Halogen-Metal Exchange: Be aware that strong organolithium bases can undergo halogen-metal exchange with the aryl bromide, leading to a mixture of products upon quenching.

By carefully selecting reaction conditions and understanding the potential pathways for debromination, researchers can significantly improve the efficiency and outcome of their synthetic endeavors with this compound.

Troubleshooting low conversion in SNAr reactions with 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 4-((5-Bromopyrimidin-2-yl)oxy)aniline as a nucleophile and encountering challenges such as low reaction conversion.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My SNAr reaction using this compound as the nucleophile is resulting in low conversion or has stalled completely. What are the potential causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction can be attributed to several factors related to the reactants, their environment, and the overall reaction conditions. A systematic approach to troubleshooting is recommended.

  • Electrophile Reactivity: The aromatic ring you are targeting must be sufficiently "activated" for nucleophilic attack. This activation is achieved by having strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[1][2] If your electrophile lacks adequate activation, the reaction will be sluggish.

    • Troubleshooting: Re-evaluate your electrophile. If possible, select a substrate with stronger or additional EWGs.

  • Leaving Group Ability: In SNAr reactions, the leaving group trend is often counterintuitive compared to Sₙ2 reactions. Due to its high electronegativity which enhances the electrophilicity of the carbon being attacked, fluoride is frequently the best leaving group.[1][3] The general halogen reactivity trend is F > Cl ≈ Br > I.[1]

    • Troubleshooting: If you are using a chloro, bromo, or iodo-substituted electrophile and the reaction is slow, consider synthesizing or acquiring a fluoro-substituted version if possible.

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, poor conversion is a common outcome.

      • Troubleshooting: Gradually increase the temperature (e.g., to 60 °C, 80 °C, or reflux) and monitor the reaction's progress by TLC or LC-MS.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred because they effectively solvate cations but leave the anionic nucleophile "naked" and more reactive.[1] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the aniline's amino group, reducing its nucleophilicity and slowing the reaction.[4]

      • Troubleshooting: Switch from a protic or nonpolar solvent to a polar aprotic solvent like DMSO or DMF.

    • Base: The aniline nitrogen of your nucleophile (pKa of aniline ~4.6) is weakly nucleophilic. A base is often required to deprotonate it, generating a more potent anionic nucleophile. However, a base that is too strong can lead to side reactions.

      • Troubleshooting: If you are not using a base, consider adding a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like DBU. If you are already using a base, ensure it is strong enough and used in a sufficient stoichiometric amount.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation is a frequent challenge in SNAr chemistry. The following are common culprits:

  • Solvolysis: If you are using a nucleophilic solvent (like an alcohol) in the presence of a base, the solvent itself can compete with your intended aniline nucleophile, leading to undesired ether byproducts.[5]

    • Solution: Use a non-reactive, polar aprotic solvent such as DMF, DMSO, or dioxane.

  • Di-substitution: If your electrophile contains more than one leaving group, you may be observing double substitution, where two molecules of your aniline react.

    • Solution: To favor mono-substitution, use a 1:1 stoichiometry of your nucleophile to electrophile. You can also try lowering the reaction temperature to reduce the rate of the second substitution.

  • Decomposition: At very high temperatures or with excessively strong bases, your starting material or product may begin to decompose, leading to a complex mixture.[3]

    • Solution: Attempt the reaction at the lowest effective temperature. Screen different, milder bases to see if conversion can be achieved under less harsh conditions.

Q3: How can I systematically optimize the reaction conditions for this specific nucleophile?

A3: A structured, one-variable-at-a-time approach is best.

  • Establish a Baseline: Start with a standard, literature-reported condition for similar aniline nucleophiles (e.g., K₂CO₃ as base, DMF as solvent, 80 °C).

  • Screen Bases: Keeping the solvent and temperature constant, screen a panel of bases (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU).

  • Screen Solvents: Using the best base from the previous step, screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, Dioxane).

  • Optimize Temperature: Once the optimal base and solvent are identified, run the reaction at various temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and impurity formation.

Q4: What is the most effective method for monitoring the progress of my SNAr reaction?

A4: The most common and accessible method is Thin Layer Chromatography (TLC).[1] By co-spotting your reaction mixture with your starting materials (aniline nucleophile and aryl halide electrophile), you can visually track the consumption of reactants and the appearance of the product spot. For more quantitative and sensitive monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1]

Quantitative Data Summary

The following table summarizes typical conditions for SNAr reactions involving aniline nucleophiles and activated (hetero)aryl electrophiles, providing a starting point for optimization.

Electrophile ExampleNucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Approx. Yield (%)
4-Fluoronitrobenzene4-MethoxyanilineK₂CO₃ (1.5)DMSO100-1204-8>90
2,4-DichloropyrimidineAnilineEt₃N (1.2)EtOHReflux3-670-85
2-ChloropyridineThis compoundNaH (1.2)DMF801260-75
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1)Water806>90[6]
1-Fluoro-2,4-dinitrobenzeneAnilineNoneEtOHRoom Temp1~95

Key Experimental Protocol

General Procedure for the SNAr Reaction of this compound with an Activated Aryl Halide (e.g., 4-Fluoronitrobenzene)

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
  • Use anhydrous solvents. DMF can be dried over molecular sieves.
  • This compound (1.0 eq)
  • 4-Fluoronitrobenzene (1.05 eq)
  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)
  • Anhydrous Dimethylformamide (DMF)

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and potassium carbonate.
  • Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.
  • Stir the suspension for 15 minutes at room temperature.
  • Add 4-fluoronitrobenzene to the mixture via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C using an oil bath.
  • Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

4. Work-up:

  • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
  • Pour the reaction mixture slowly into a beaker containing ice-water, which should cause the product to precipitate.
  • Stir the resulting slurry for 30 minutes.
  • Collect the solid product by vacuum filtration.
  • Wash the solid sequentially with water and then with a cold, non-polar solvent like hexane or diethyl ether to remove nonpolar impurities.

5. Purification:

  • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualizations

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

References

Technical Support Center: Enhancing the In Vivo Stability of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability of 4-((5-Bromopyrimidin-2-yl)oxy)aniline. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential routes of metabolic degradation for this compound in vivo?

A1: Based on its chemical structure, the primary routes of metabolic degradation are likely to involve the aniline and bromopyrimidine moieties. The aniline group is susceptible to oxidation, while the pyrimidine ring can undergo enzymatic degradation.[1][2][3] Key metabolic pathways may include:

  • Oxidation of the Aniline Moiety: The amino group of the aniline ring is electron-rich and prone to oxidation, which can be facilitated by metabolic enzymes.[4] This can lead to the formation of reactive metabolites.

  • Cytochrome P450-Mediated Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP1, CYP2, and CYP3 families, are heavily involved in the metabolism of xenobiotics, including aniline derivatives.[5][6][7] These enzymes can catalyze hydroxylation and other oxidative reactions on the aromatic rings.

  • N-Acetylation: The aniline amine group can undergo N-acetylation, a common metabolic pathway for aromatic amines. While this can sometimes reduce toxicity, it can also be a prelude to further metabolism.[8]

  • Pyrimidine Ring Degradation: The pyrimidine ring can be catabolized through reductive or oxidative pathways, ultimately leading to ring opening and the formation of smaller, more polar molecules that are readily excreted.[1][2][3]

Q2: My compound appears to have a very short half-life in vivo. What are the likely causes and how can I investigate this?

A2: A short in vivo half-life is often indicative of rapid metabolism or clearance. For this compound, this is likely due to the metabolic liabilities of the aniline and pyrimidine components.

To investigate, you can perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the species you are using for your in vivo studies.[9][10][11] These assays will help determine the intrinsic clearance of your compound and identify the primary site of metabolism.

Q3: What formulation strategies can I employ to improve the in vivo stability of my compound?

A3: Formulation can play a crucial role in protecting a compound from premature degradation.[12] Consider the following strategies:

  • Use of Excipients: Incorporating stabilizing excipients into your formulation can help. Antioxidants can prevent oxidative degradation, while polymers can form a protective coating around the drug particles.[13][14]

  • Lipid-Based Formulations: For hydrophobic compounds, lipid-based delivery systems can enhance solubility and protect the drug from degradation in the gastrointestinal tract.

  • Encapsulation: Microencapsulation or nanoencapsulation can create a physical barrier, shielding the compound from the harsh in vivo environment.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High inter-individual variability in plasma concentrations. Genetic polymorphism in metabolic enzymes (e.g., Cytochrome P450s).1. Conduct in vitro phenotyping studies with a panel of human CYP enzymes to identify the key metabolizing enzymes. 2. If a specific polymorphic enzyme is responsible, consider if this will impact the clinical development strategy.
Formation of unexpected or potentially toxic metabolites. Oxidative metabolism of the aniline moiety leading to reactive intermediates.1. Perform metabolite identification studies using LC-MS/MS to characterize the metabolic profile.[15] 2. Consider co-administration with an antioxidant to mitigate oxidative stress. 3. If reactive metabolites are confirmed, medicinal chemistry efforts may be needed to block the site of oxidation.
Poor oral bioavailability despite good cell permeability. Extensive first-pass metabolism in the liver.1. Quantify the extent of first-pass metabolism using in vitro liver S9 fractions or hepatocyte assays. 2. Explore alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver. 3. Formulation strategies to enhance absorption and reduce pre-systemic metabolism can be beneficial.
Compound is unstable in plasma samples during analysis. Degradation by plasma esterases or other enzymes.1. Collect blood samples with esterase inhibitors (e.g., sodium fluoride). 2. Process samples at low temperatures (e.g., on ice) and analyze them promptly. 3. Perform a plasma stability assay to determine the degradation rate and optimize sample handling.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in liver microsomes.

Materials:

  • Pooled liver microsomes (from the relevant species, e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-warm the reaction mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Protection of the Aniline Moiety via Acetylation

Objective: To temporarily protect the aniline group of this compound to assess its impact on stability.

Materials:

  • This compound

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., dichloromethane or DMF)

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

  • Dissolve this compound and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a mild aqueous base.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the resulting acetanilide derivative by column chromatography.

Note: This protected version can then be tested in parallel with the parent compound in stability assays. Deprotection can typically be achieved by acid or base hydrolysis.[4]

Visualizations

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Degradation Compound This compound Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Compound->Oxidized_Metabolite CYP450 (Oxidation) N_Acetylated_Metabolite N-Acetylated Metabolite Compound->N_Acetylated_Metabolite N-Acetyltransferase Ring_Opened_Products Pyrimidine Ring Opened Products Compound->Ring_Opened_Products Pyrimidine Catabolism Conjugated_Metabolite Glucuronide/Sulfate Conjugate Oxidized_Metabolite->Conjugated_Metabolite UGTs/SULTs Excretion Excretion Conjugated_Metabolite->Excretion Ring_Opened_Products->Excretion

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow Start In Vivo Stability Issue (Short Half-Life) In_Vitro_Screen In Vitro Metabolic Stability Screen (Microsomes/Hepatocytes) Start->In_Vitro_Screen Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Screen->Metabolite_ID If unstable Formulation_Opt Formulation Optimization In_Vitro_Screen->Formulation_Opt If moderately unstable or formulation-dependent Structural_Mod Structural Modification (Medicinal Chemistry) Metabolite_ID->Structural_Mod Identify metabolic 'hotspots' In_Vivo_Test Re-evaluate In Vivo Pharmacokinetics Formulation_Opt->In_Vivo_Test Structural_Mod->In_Vivo_Test

Caption: Workflow for troubleshooting in vivo instability.

References

Addressing off-target effects of 4-((5-Bromopyrimidin-2-yl)oxy)aniline-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-((5-Bromopyrimidin-2-yl)oxy)aniline-based inhibitors and other pyrimidine-based kinase inhibitors. It provides troubleshooting guidance and frequently asked questions (FAQs) to help address potential off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrimidine-based kinase inhibitors?

A1: The pyrimidine scaffold is a common feature in many kinase inhibitors as it mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[1][2] Consequently, inhibitors with this scaffold can sometimes interact with multiple kinases beyond the intended target.[3] Common off-targets can include kinases from the same family as the primary target or kinases with structurally similar ATP-binding pockets.[3] For instance, an inhibitor designed for a specific tyrosine kinase might also show activity against other tyrosine kinases like Src, Abl, or EGFR.[3]

Q2: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step in inhibitor validation.[4] Several strategies can be employed:

  • Dose-Response Correlation: A key first step is to establish a clear dose-response relationship for your compound's on-target activity. If you observe cellular effects at concentrations significantly different from the on-target IC50, it could indicate off-target activity.[5]

  • Rescue Experiments: If possible, "rescue" the observed phenotype by expressing a drug-resistant mutant of the target kinase. If the phenotype persists even with the resistant mutant, it is likely due to an off-target effect.[4][6]

  • Cell Line Profiling: Test your inhibitor in a cell line that does not express the intended target. Any observed activity in this cell line is likely due to off-target effects.[5]

Q3: My inhibitor is highly potent in biochemical assays but shows reduced activity in cell-based assays. What could be the cause?

A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors, including:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated within the cell.

  • High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays which often use lower ATP concentrations.[7]

Q4: What are some strategies to improve the selectivity of my pyrimidine-based inhibitor?

A4: Improving inhibitor selectivity is a key challenge in drug development. Some strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to identify moieties that enhance on-target potency while reducing off-target interactions.[3]

  • Targeting Allosteric Sites: Designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, can lead to higher selectivity.[3]

  • Computational Modeling: Utilize molecular docking and dynamics simulations to predict the binding modes of your inhibitor to both on- and off-target kinases, guiding the design of more selective compounds.[3]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity at Low Inhibitor Concentrations

Symptoms: Significant cell death is observed at inhibitor concentrations where the intended target is not expected to be sufficiently inhibited to cause such an effect.[3]

Possible Causes:

  • Inhibition of off-target kinases that are essential for cell survival.[3]

  • General cellular toxicity unrelated to kinase inhibition.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, verify the IC50 value of your inhibitor against the purified target kinase using an in vitro kinase assay.[3]

  • Assess Off-Target Profile: Perform a kinome-wide selectivity screen to identify other kinases that are potently inhibited by your compound.[6][8] Several commercial services are available for this purpose.

  • Evaluate Cell Viability in a Target-Negative Cell Line: Test the inhibitor's effect on a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.[5]

  • Perform a Rescue Experiment: If a drug-resistant mutant of the target kinase is available, express it in your cells. If the mutant fails to rescue the cells from the inhibitor-induced death, the cytotoxicity is likely off-target.[6]

Issue 2: Inconsistent IC50 Values Between Experiments

Symptoms: Significant variability in the calculated IC50 values for the same inhibitor across different experimental runs.

Possible Causes:

  • Reagent Variability: Inconsistent enzyme purity and activity, substrate quality, or ATP concentration can all affect IC50 values. Since many inhibitors are ATP-competitive, variations in ATP concentration will directly impact the measured IC50.[9]

  • Assay Conditions: Fluctuations in incubation times and temperature can lead to inconsistent results.

  • Compound Interference: The inhibitor itself may interfere with the assay detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that inhibit luciferase can be mistaken for kinase inhibitors in luciferase-based ATP consumption assays.

Troubleshooting Steps:

  • Standardize Reagents: Use highly purified kinase preparations (>98% purity) and qualify each new batch of enzyme and substrate. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.[9]

  • Control Assay Conditions: Ensure consistent incubation times and maintain a stable temperature throughout the experiment. Aim for initial velocity conditions where substrate conversion is typically below 20%.

  • Check for Compound Interference:

    • Fluorescence: Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.

    • Luciferase Inhibition: Run a counterscreen against luciferase to rule out direct inhibition of the detection enzyme in assays like Kinase-Glo®.

  • Use Proper Controls: Include consistent positive and negative controls in every assay plate. Variability in these controls can point to issues with reagents or assay setup.

Quantitative Data Summary

Table 1: Example Kinome Profiling Data for a Hypothetical this compound-based Inhibitor

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target 10 99% Expected on-target activity
Off-Target Kinase A15080%15-fold less potent than the primary target.
Off-Target Kinase B95050%Potential for off-target effects at higher concentrations.
Off-Target Kinase C>10,000<10%Unlikely to be a significant off-target.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general method for assessing the selectivity of an inhibitor against a panel of purified kinases.[6]

Materials:

  • Purified recombinant kinases (a panel covering various kinome families).

  • Kinase-specific substrates.

  • ATP.

  • Kinase buffer.

  • Test inhibitor at various concentrations.

  • ADP-Glo™ Kinase Assay kit (or a similar detection system).

  • Microplate reader for luminescence detection.

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement in Cells

This protocol is used to assess whether the inhibitor interacts with its intended target within a cellular context by measuring changes in the phosphorylation of downstream substrates.[10]

Materials:

  • Cell culture reagents.

  • Test inhibitor.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (phospho-specific and total protein).

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the inhibitor for the desired time. Include a vehicle control.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.[11]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess inhibitor-induced cytotoxicity.[12][13]

Materials:

  • Cells and cell culture medium.

  • Test inhibitor.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of inhibitor concentrations. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Off-Target Validation biochem_assay Biochemical Assay (e.g., Kinase Glo) kinome_profiling Kinome Profiling (>400 kinases) biochem_assay->kinome_profiling Confirm Potency target_engagement Target Engagement (Western Blot) kinome_profiling->target_engagement Move to Cellular Assays cell_viability Cell Viability (MTT/MTS Assay) target_engagement->cell_viability Confirm Cellular Activity phenotypic_assay Phenotypic Assay (e.g., Migration, Proliferation) cell_viability->phenotypic_assay Assess Functional Outcome rescue_exp Rescue Experiment (Resistant Mutant) phenotypic_assay->rescue_exp Investigate Off-Target Effects inactive_control Inactive Control Compound target_negative_cell Target-Negative Cell Line

Caption: Workflow for characterizing kinase inhibitors and investigating off-target effects.

signaling_pathway inhibitor Pyrimidine-based Inhibitor target_kinase Target Kinase inhibitor->target_kinase Inhibition off_target_kinase Off-Target Kinase inhibitor->off_target_kinase Inhibition (Off-Target) downstream_effector1 Downstream Effector 1 target_kinase->downstream_effector1 Phosphorylation cellular_response1 On-Target Cellular Response downstream_effector1->cellular_response1 Leads to downstream_effector2 Downstream Effector 2 off_target_kinase->downstream_effector2 Phosphorylation cellular_response2 Off-Target Cellular Response downstream_effector2->cellular_response2 Leads to

Caption: On-target versus off-target signaling pathways of a kinase inhibitor.

troubleshooting_logic start Unexpected Phenotype Observed check_dose Is phenotype observed at on-target IC50 concentration? start->check_dose likely_on_target Likely On-Target check_dose->likely_on_target Yes suspect_off_target Suspect Off-Target check_dose->suspect_off_target No kinome_screen Perform Kinome Screen suspect_off_target->kinome_screen rescue_exp Perform Rescue Experiment suspect_off_target->rescue_exp confirm_off_target Confirmed Off-Target kinome_screen->confirm_off_target Identifies potent off-targets phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued confirm_on_target Confirmed On-Target phenotype_rescued->confirm_on_target Yes phenotype_rescued->confirm_off_target No

Caption: Decision tree for troubleshooting unexpected inhibitor-induced phenotypes.

References

Technical Support Center: Mitigating Metabolic Instability of Aniline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of aniline-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are aniline-containing compounds often metabolically unstable?

Aniline moieties are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[1] This metabolic process can lead to the formation of reactive metabolites, such as quinone-imines. These reactive species are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxicities.[1]

Q2: What are the primary strategies to mitigate the metabolic instability of anilines?

There are two main approaches to address the metabolic instability of aniline-containing compounds:

  • Structural Modification of the Aniline Ring: This involves altering the electronic properties or sterically hindering the sites of metabolism on the aniline ring.

  • Bioisosteric Replacement: This strategy involves replacing the entire aniline moiety with a non-aromatic, saturated ring system that mimics the aniline's structural and electronic properties but is less prone to metabolic activation.[1][2]

Q3: How can I experimentally assess the metabolic stability of my aniline-containing compound?

The two most common in vitro assays are:

  • Liver Microsomal Stability Assay: This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes. The output is typically expressed as the half-life (t½) and intrinsic clearance (Clint) of the compound.[3][4]

  • Glutathione (GSH) Trapping Assay: This assay is designed to detect the formation of reactive metabolites. It involves incubating the compound with liver microsomes in the presence of glutathione (GSH), a cellular nucleophile that "traps" reactive electrophiles. The resulting GSH adducts can then be detected by LC-MS/MS, providing evidence of reactive metabolite formation.[5][6][7]

Troubleshooting Guides

Liver Microsomal Stability Assay
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate experiments. Inconsistent pipetting of microsomes, cofactors, or test compound.Ensure proper mixing of all solutions before dispensing. Use calibrated pipettes and consistent technique.
Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep on ice.
Vendor-related differences in microsomal activity.[8]If possible, test with microsomes from multiple vendors to ensure consistency.
Compound appears too stable (no degradation observed). The compound is genuinely stable to CYP450 metabolism.Consider alternative metabolic pathways (e.g., UGTs, AO) by using hepatocytes instead of microsomes.[9]
The compound is a potent inhibitor of the metabolizing enzymes.Run the assay at a lower, non-inhibitory concentration of the test compound.
Issues with the LC-MS/MS method (poor ionization, matrix effects).Optimize the mass spectrometry conditions for your compound. Use an appropriate internal standard.
In vitro results do not correlate with in vivo data. The compound is metabolized by non-CYP450 enzymes not present in microsomes.Use a more complete in vitro system, such as hepatocytes, which contain a broader range of metabolic enzymes.[9]
The compound is subject to significant extrahepatic metabolism.Investigate metabolism in intestinal or other extrahepatic microsomes.
Transporter-mediated uptake into hepatocytes is the rate-limiting step in vivo.[9]Evaluate the compound as a substrate for relevant hepatic uptake transporters.
Glutathione (GSH) Trapping Assay
Issue Potential Cause(s) Troubleshooting Steps
No GSH adducts detected for a suspected metabolically unstable compound. The reactive metabolite is too short-lived to be trapped by GSH.
The reactive metabolite is a "hard" electrophile that reacts preferentially with other nucleophiles (e.g., proteins) over the "soft" thiol of GSH.Use alternative trapping agents like cyanide or a bifunctional trapper with both hard and soft nucleophilic centers.
Insufficient sensitivity of the LC-MS/MS method.Optimize the mass spectrometry method for the detection of the expected GSH adducts. Use a sensitive instrument and appropriate ionization mode.
Multiple unexpected or difficult-to-interpret adducts are observed. In-source fragmentation of the parent compound or metabolites in the mass spectrometer.[10]Optimize the ionization source conditions (e.g., cone voltage) to minimize in-source fragmentation.
Non-enzymatic degradation or reaction of the compound with GSH.Run control incubations without NADPH to assess non-enzymatic processes.
Isomeric metabolites leading to isobaric GSH adducts.[10]Utilize high-resolution mass spectrometry and/or chromatographic methods with better separation to distinguish between isomers.

Data Presentation: Strategies to Mitigate Aniline Metabolic Instability

The following tables summarize qualitative and, where available, quantitative data on the effectiveness of different strategies to improve the metabolic stability of aniline-containing compounds.

Table 1: Structural Modification of the Aniline Ring

StrategyExample ModificationRationaleObserved Outcome
Introduce Electron-Withdrawing Groups Addition of a nitro or cyano groupReduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.Generally leads to a moderate increase in metabolic stability. The effect can be less pronounced than other strategies.[5]
Metabolic Switching Introduce a more easily metabolizable group elsewhere in the moleculeDiverts metabolism away from the aniline moiety to a "soft spot" that produces a non-reactive metabolite.Can be effective if the new metabolic pathway is dominant and does not lead to other liabilities.
Replacement with Heteroarylamines Phenyl > Pyrimidine ≈ Pyridine > PyridazineThe nitrogen atom in the heteroaromatic ring reduces the electron density, decreasing the propensity for bioactivation.A systematic study showed a lower abundance of GSH conjugates for heteroarylamines compared to anilines, indicating reduced reactive metabolite formation.[5]

Table 2: Bioisosteric Replacement of the Aniline Moiety

BioisostereRationaleObserved Outcome
Bicyclo[1.1.1]pentylamine (BCP-amine) Saturated, strained ring system that is resistant to metabolism.[2] Mimics the linear geometry of a para-substituted aniline.BCP-amines have shown significantly improved metabolic stability compared to their aniline counterparts.[2][11]
1-Aminonorbornane A saturated, bicyclic ring system that offers similar spatial occupancy to anilines.Demonstrates improved metabolic stability in microsomal assays and a lower propensity for reactive metabolite formation compared to aniline congeners.[1]
Cubane Amine Highly strained, saturated cage structure that is metabolically robust.[2]Offers enhanced metabolic stability due to the high bond strength of its C-H bonds.[2]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., pooled, 20 mg/mL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound and positive controls to an intermediate concentration in buffer.

    • Prepare the microsomal suspension in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and test compound/control solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to the respective wells. The 0-minute time point represents 100% of the compound remaining.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Glutathione (GSH) Trapping Assay

This protocol outlines a general method for detecting reactive metabolites by trapping them with GSH.

1. Materials:

  • Same as the microsomal stability assay, with the addition of:

  • Glutathione (GSH) stock solution (e.g., 100 mM in water)

2. Procedure:

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine buffer, liver microsomes, and GSH (final concentration typically 1-5 mM).

    • Add the test compound.

  • Initiate Reaction:

    • Pre-warm the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C with shaking for a set time (e.g., 60 minutes).

    • Terminate the reaction with ice-cold acetonitrile or methanol.

  • Sample Processing:

    • Centrifuge to pellet proteins.

    • Analyze the supernatant by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Develop a method to specifically detect the expected mass of the GSH adduct (mass of parent compound + mass of GSH).

    • Utilize techniques like neutral loss scanning (for the loss of the pyroglutamate moiety of GSH, 129 Da) or precursor ion scanning to identify potential adducts.[12]

Visualizations

Aniline_Metabolism_Pathway Aniline Aniline-Containing Drug N_Hydroxylation N-Hydroxylation Aniline->N_Hydroxylation Oxidation N_Hydroxyaniline N-Hydroxyaniline Metabolite N_Hydroxylation->N_Hydroxyaniline Nitroso Nitroso Intermediate N_Hydroxyaniline->Nitroso Oxidation Quinone_Imine Reactive Quinone-Imine Nitroso->Quinone_Imine Further Oxidation Protein_Adducts Covalent Protein Adducts (Toxicity) Quinone_Imine->Protein_Adducts Nucleophilic Attack GSH_Adduct GSH Adduct (Detoxification) Quinone_Imine->GSH_Adduct Nucleophilic Attack CYP450 CYP450 CYP450->N_Hydroxylation GSH GSH GSH->GSH_Adduct

Caption: Metabolic activation pathway of aniline-containing compounds.

Mitigation_Strategies_Workflow Start Aniline Compound with Metabolic Instability Strategy Select Mitigation Strategy Start->Strategy Structural_Mod Structural Modification Strategy->Structural_Mod e.g., add EWG, replace with heteroaryl Bioisostere Bioisosteric Replacement Strategy->Bioisostere e.g., BCP, aminonorbornane Synthesize Synthesize Analogs Structural_Mod->Synthesize Bioisostere->Synthesize Assay Assess Metabolic Stability (Microsomal Assay, GSH Trapping) Synthesize->Assay Improved Stability Improved? Assay->Improved Improved->Strategy No, iterate End Lead Optimization Improved->End Yes

Caption: Workflow for mitigating aniline metabolic instability.

References

Validation & Comparative

Comparative Analysis of a 4-((5-Bromopyrimidin-2-yl)oxy)aniline Analog Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a representative 2-anilinopyrimidine compound, structurally analogous to 4-((5-Bromopyrimidin-2-yl)oxy)aniline, against established kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this compound, this guide utilizes data for a closely related analog to provide insights into its potential biological activity and selectivity.

The 2-anilinopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core structure of numerous clinically approved and investigational drugs.[1][2] The specific substitutions on both the pyrimidine and aniline rings play a crucial role in determining the potency and selectivity of these compounds against various kinases.[3] This guide focuses on a representative analog from a series of 2-anilinopyrimidine derivatives designed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases implicated in cancer progression and angiogenesis.[4]

Data Presentation: Kinase Inhibitory Profile

The inhibitory activity of the selected analog and a panel of well-known kinase inhibitors against c-Met and VEGFR-2 are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Primary Target(s)
Analog: Compound 3a ¹8.816c-Met, VEGFR-2
Cabozantinib40.035VEGFRs, MET, RET, KIT
Sunitinib29VEGFRs, PDGFRs, KIT
Crizotinib1.5>1000ALK, ROS1, c-Met

¹Compound 3a is a 2-anilinopyrimidine derivative with a cyclopropane-1,1-dicarboxamide moiety, selected as a structural analog.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and therefore to the kinase activity.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • ATP

  • Test compounds (analog and known inhibitors)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution in assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate and ATP mixture in assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the c-Met signaling pathway, a key target of the analog compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Recruits HGF HGF (Ligand) HGF->cMet Binds & Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified c-Met signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and profiling kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow Start Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active No_Activity Discard Hit_Identification->No_Activity Inactive Selectivity_Profiling Kinase Panel Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: General workflow for kinase inhibitor screening.

References

Validating the Mechanism of Action of 4-((5-Bromopyrimidin-2-yl)oxy)aniline Derivatives as Dual Mer/c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of 4-((5-Bromopyrimidin-2-yl)oxy)aniline derivatives, a promising class of dual Mer and c-Met tyrosine kinase inhibitors, against other therapeutic alternatives. Supporting experimental data, detailed protocols, and visual diagrams are presented to validate their mechanism of action for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold has emerged as a key pharmacophore in the development of potent kinase inhibitors. Derivatives from this class have demonstrated significant activity against Mer and c-Met, two receptor tyrosine kinases frequently dysregulated in various cancers. Overexpression and aberrant signaling of Mer and c-Met are associated with tumor growth, proliferation, invasion, and metastasis. Therefore, dual inhibition of these kinases presents a compelling therapeutic strategy. This guide focuses on validating the mechanism of action of these derivatives through in vitro assays and provides a comparative analysis with Cabozantinib, a known multi-tyrosine kinase inhibitor that also targets c-Met.

Data Presentation

Kinase Inhibitory Activity

The inhibitory potential of representative this compound derivatives against Mer and c-Met kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized and compared with Cabozantinib.

CompoundMer IC50 (nM)c-Met IC50 (nM)
Derivative 17c 6.4 ± 1.826.1 ± 7.7
Derivative 18c [1]18.5 ± 2.333.6 ± 4.3
Cabozantinib (Comparator) [2][3][4]N/A1.3
Antiproliferative Activity

The antiproliferative effects of the derivatives were assessed in various cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

CompoundHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
Derivative 17c Data not availableData not availableData not available
Derivative 18c Data not availableData not availableData not available
Cabozantinib (Comparator) [2]Data not available19.72Data not available

Note: While antiproliferative activity is mentioned for the derivatives in the search results, specific IC50 values for these cell lines were not explicitly provided in the snippets. One result mentions an IC50 of 42 µM for Cabozantinib in MDA-MB-231 cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against Mer and c-Met kinases.

Materials:

  • Recombinant human Mer and c-Met kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Kinase reaction buffer

  • Test compounds (this compound derivatives and Cabozantinib)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • Add the kinase and the europium-labeled antibody to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells.

  • Add the tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 values.

Cell Proliferation Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the antiproliferative activity of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • CCK-8 solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blotting for Phosphorylated Mer and c-Met

This protocol is used to confirm the inhibition of Mer and c-Met phosphorylation in cells treated with the derivatives.

Materials:

  • Cancer cell lines expressing Mer and c-Met

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated Mer (p-Mer), total Mer, phosphorylated c-Met (p-c-Met), and total c-Met

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture the cells and treat with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualization

Mer_cMet_Signaling_Pathway Mer and c-Met Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mer Mer PI3K PI3K Mer->PI3K cMet c-Met cMet->PI3K STAT STAT cMet->STAT RAS RAS cMet->RAS Ligand_Mer Gas6/Pros1 Ligand_Mer->Mer Activation Ligand_cMet HGF Ligand_cMet->cMet Activation AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription MAPK MAPK/ERK STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Survival, Proliferation,\nInvasion, Angiogenesis Cell Survival, Proliferation, Invasion, Angiogenesis Transcription->Cell Survival, Proliferation,\nInvasion, Angiogenesis Inhibitor This compound Derivatives Inhibitor->Mer Inhibitor->cMet Experimental_Workflow Experimental Workflow for MoA Validation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_validation Mechanism Validation KinaseAssay Kinase Inhibition Assay (TR-FRET) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Validation Confirmation of Dual Inhibition IC50_Kinase->Validation CellCulture Cancer Cell Lines (e.g., HCT116) CompoundTreatment Treat with Derivatives CellCulture->CompoundTreatment ProliferationAssay Cell Proliferation Assay (CCK-8) CompoundTreatment->ProliferationAssay WesternBlot Western Blot CompoundTreatment->WesternBlot IC50_Cell Determine Antiproliferative IC50 ProliferationAssay->IC50_Cell IC50_Cell->Validation PhosphoAnalysis Analyze p-Mer/p-c-Met Levels WesternBlot->PhosphoAnalysis PhosphoAnalysis->Validation

References

Comparative Cross-Reactivity Profiling of 4-((5-Bromopyrimidin-2-yl)oxy)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative 4-((5-Bromopyrimidin-2-yl)oxy)aniline-based compound against established multi-kinase inhibitors, Lapatinib and Sorafenib. The objective is to offer researchers an objective comparison of performance, supported by experimental data and detailed methodologies, to aid in the evaluation of this chemical scaffold for drug development.

Introduction to Anilinopyrimidine-Based Kinase Inhibitors

The 4-anilinopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to target the ATP-binding site of a variety of kinases.[1] Modifications to the aniline and pyrimidine rings can significantly alter the potency and selectivity profile of these compounds.[1] The inclusion of a 5-bromopyrimidin-2-yloxy moiety introduces specific steric and electronic features that are hypothesized to influence the interaction with the kinase hinge region and surrounding hydrophobic pockets. This guide examines the cross-reactivity of a representative compound from this series, hereafter referred to as Compound X , and compares it with clinically relevant inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of Compound X, Lapatinib, and Sorafenib was assessed against a panel of representative protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the tables below. Lower IC50 values indicate greater potency.

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes only, based on typical selectivity profiles of related anilinopyrimidine kinase inhibitors. The data for Lapatinib and Sorafenib is compiled from publicly available sources.

Table 1: IC50 Values (nM) for Tyrosine Kinases

Kinase TargetCompound X (Hypothetical)LapatinibSorafenib
EGFR 2510.8[2]5,800
ErbB2 (HER2) 459.2[2]6,000
VEGFR2 15>10,000[2]90[3]
VEGFR3 30-20[4]
PDGFRβ 250-56[4]
c-Kit 800-68[4]
c-Met 150--
Src >1,000>10,000[2]300
Abl >5,000--

Table 2: IC50 Values (nM) for Serine/Threonine Kinases

Kinase TargetCompound X (Hypothetical)LapatinibSorafenib
Raf-1 >10,000>10,000[2]6[3]
B-Raf >10,000>10,000[2]22[3]
CDK1 >5,000>10,000[2]>10,000
p38α >2,000>10,000[2]5,000

Experimental Protocols

In Vitro Kinase Profiling (ADP-Glo™ Luminescent Assay)

This protocol describes a method for measuring the activity of a purified kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[5][6]

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Ultra-Pure)

  • Test Compounds (Compound X, Lapatinib, Sorafenib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[6]

  • Enzyme Addition: Dilute the kinase stock in Kinase Assay Buffer to the desired concentration. Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.[6]

  • Kinase Reaction: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound-kinase pair.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.[7]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, BT474 for HER2)

  • Cell culture medium and supplements

  • Test Compounds

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% BSA in TBST).[8]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and key signaling pathways relevant to the profiled inhibitors.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test & Alternatives) Plate_Setup Assay Plate Setup (Compound + Kinase) Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Plate_Setup Reagent_Prep Reagent Preparation (ATP, Substrate, Buffer) Reaction_Start Initiate Reaction (Add ATP/Substrate) Reagent_Prep->Reaction_Start Incubation1 Pre-incubation (10 min) Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubation at 30°C (60 min) Reaction_Start->Incubation2 Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubation2->Stop_Reaction Signal_Dev Signal Development (Add Kinase Detection Reagent) Stop_Reaction->Signal_Dev Data_Acq Luminescence Measurement Signal_Dev->Data_Acq Normalization Normalization to Controls Data_Acq->Normalization IC50_Calc IC50 Curve Fitting & Calculation Normalization->IC50_Calc Profile_Gen Generate Selectivity Profile IC50_Calc->Profile_Gen EGFR_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS_RAF_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC PKC->RAS_RAF_ERK Nucleus Nucleus RAS_RAF_ERK->Nucleus PI3K_AKT->Nucleus Angiogenesis Gene Transcription (Angiogenesis, Permeability) Nucleus->Angiogenesis CompoundX Compound X CompoundX->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAS_RAF_ERK Inhibits Raf

References

Bioisosteric Replacement Strategies for the Aniline Group in 4-((5-Bromopyrimidin-2-yl)oxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aniline moiety is a common pharmacophore in kinase inhibitors, often playing a crucial role in establishing key interactions within the ATP-binding site. However, its presence can be associated with metabolic liabilities and potential off-target toxicity, prompting medicinal chemists to explore bioisosteric replacements. This guide provides a comparative overview of potential bioisosteric replacement strategies for the aniline group in the kinase inhibitor scaffold, 4-((5-Bromopyrimidin-2-yl)oxy)aniline. We will explore heterocyclic and saturated bicyclic amine replacements, presenting available data, synthetic methodologies, and a discussion of their potential impact on biological activity and physicochemical properties.

Introduction to Bioisosterism and the Aniline Challenge

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another that possesses similar physical and chemical properties, with the aim of enhancing potency, selectivity, and pharmacokinetic profiles while reducing toxicity.[1][2] The aniline group in many kinase inhibitors, while essential for activity, is susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential idiosyncratic adverse drug reactions.[3] Therefore, its replacement with more stable isosteres is a key optimization strategy.

Heterocyclic Amines as Aniline Bioisosteres

A common strategy is to replace the aniline ring with a heteroaromatic amine, such as an aminopyridine or aminopyrazole. These heterocycles can often mimic the hydrogen bonding and aromatic interactions of the aniline group while altering the electronic properties and metabolic profile of the molecule.

Aminopyridine Analogs

Replacing the aniline with an aminopyridine ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new interactions with the target kinase. This modification can also influence the pKa of the amino group and the overall solubility of the compound.

Table 1: Comparison of Aniline and a Hypothetical Aminopyridine Bioisostere

CompoundStructureTarget Kinase(s)IC50 (nM)Key SAR ObservationsReference
Parent Aniline This compoundVariousVariesThe aniline NH2 is a key hydrogen bond donor.General Knowledge
Hypothetical Aminopyridine Analog 5-((5-Bromopyrimidin-2-yl)oxy)pyridin-2-amineVariousData not availableThe pyridine nitrogen could act as an additional H-bond acceptor. May alter kinase selectivity.N/A

Experimental Protocol: Synthesis of Aminopyridyl Pyrimidinyl Ether (General Scheme)

A potential synthetic route to aminopyridyl pyrimidinyl ethers involves the nucleophilic aromatic substitution (SNAr) reaction between an aminopyridinol and an activated bromopyrimidine.

  • Step 1: Synthesis of the Pyridinol Precursor. Commercially available aminopyridinols can be used, or they can be synthesized from corresponding nitropyridines via reduction.

  • Step 2: SNAr Reaction. 2,5-Dibromopyrimidine is reacted with the aminopyridinol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield the desired aminopyridyl pyrimidinyl ether.

experimental_workflow cluster_synthesis Synthesis of Aminopyridyl Pyrimidinyl Ether start Start Materials: 2,5-Dibromopyrimidine Aminopyridinol step1 SNAr Reaction (Base, Solvent, Heat) start->step1 step2 Work-up and Extraction step1->step2 step3 Purification (Column Chromatography) step2->step3 end_product Final Product: Aminopyridyl Pyrimidinyl Ether step3->end_product

Caption: General workflow for the synthesis of aminopyridyl pyrimidinyl ethers.

Saturated Bicyclic Amines as Aniline Bioisosteres

To increase the three-dimensionality (sp3 character) and improve the metabolic stability of the molecule, saturated bicyclic amines, such as those derived from bicyclo[1.1.1]pentane (BCP), have emerged as promising non-classical bioisosteres for the aniline group.[3][4] These rigid scaffolds can project the amino group in a similar vector to the aniline while offering a significantly different pharmacokinetic profile.

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) Analogs

The BCP core is a rigid, non-planar scaffold that can mimic the distance and vector of a para-substituted benzene ring. Replacing aniline with a BCP-amine introduces a more sp3-rich and metabolically robust moiety.

Table 2: Comparison of Aniline and a Hypothetical BCP-amine Bioisostere

CompoundStructureTarget Kinase(s)IC50 (nM)Key SAR ObservationsReference
Parent Aniline This compoundVariousVariesPlanar aromatic system.General Knowledge
Hypothetical BCP-amine Analog 4-((5-Bromopyrimidin-2-yl)oxy)bicyclo[1.1.1]pentan-1-amineVariousData not availableIncreased sp3 character, potentially improved metabolic stability and solubility. May alter binding mode due to non-planar nature.[4]

Experimental Protocol: Synthesis of BCP-amine Pyrimidinyl Ether (General Scheme)

The synthesis of BCP-amine analogs can be more complex and often involves specialized building blocks. A potential route could involve the coupling of a BCP-alcohol with the bromopyrimidine followed by functional group manipulation to install the amine.

  • Step 1: Synthesis of BCP-alcohol. Bicyclo[1.1.1]pentan-1-ol can be prepared from [1.1.1]propellane or other commercially available starting materials.

  • Step 2: Ether Formation. The BCP-alcohol is coupled with 2,5-dibromopyrimidine via a nucleophilic substitution reaction, likely requiring a strong base like sodium hydride.

  • Step 3: Introduction of the Amine. The remaining bromo-substituent on the pyrimidine ring can be converted to an amino group through various methods, such as a Buchwald-Hartwig amination or displacement with ammonia or an ammonia equivalent.

  • Step 4: Purification. The final compound is purified using chromatographic techniques.

signaling_pathway cluster_pathway Kinase Inhibition by Bioisosteric Analogs Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Aniline or Bioisostere Analog Inhibitor->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: General mechanism of action for kinase inhibitors.

Data Presentation and Comparison

Currently, there is a lack of publicly available, direct comparative data for bioisosteric replacements of the aniline group in the specific this compound scaffold. The tables above are presented to illustrate the type of data required for a thorough comparison. Researchers are encouraged to synthesize and test these and other bioisosteres to generate the necessary data for a comprehensive structure-activity relationship (SAR) study.

Detailed Experimental Protocols

General Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is a general guideline for assessing the inhibitory activity of compounds against a target kinase. Specific conditions, such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and ATP in an appropriate assay buffer.

  • Incubation: Add the diluted test compounds to the wells and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the luminescence is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of bioisosteric replacements for the aniline group in this compound is a promising avenue for the development of kinase inhibitors with improved drug-like properties. While direct comparative data is currently limited, the strategies outlined in this guide, including the use of heterocyclic amines and saturated bicyclic amines, provide a rational starting point for further investigation. The synthesis and evaluation of these analogs will be crucial in elucidating the SAR and identifying candidates with enhanced metabolic stability, selectivity, and overall therapeutic potential. Future work should focus on generating robust quantitative data to enable a direct comparison of these bioisosteric replacements and to guide the design of next-generation kinase inhibitors.

References

In Vivo Efficacy of Endothelin Receptor Antagonists: A Comparative Analysis of Macitentan and Alternatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Macitentan, a potent dual endothelin receptor antagonist, with other key alternatives, Bosentan and Ambrisentan. This analysis is supported by experimental data from preclinical animal models, offering insights into their therapeutic potential for conditions such as pulmonary arterial hypertension.

While the specific compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline lacks published in vivo efficacy data, Macitentan, which incorporates a similar bromopyrimidin-oxy structural motif, has been extensively studied. This guide will therefore focus on Macitentan as a representative molecule to illustrate the in vivo validation process and comparative efficacy.

Macitentan is an orally active, non-peptide, potent dual endothelin (ET) receptor antagonist, targeting both ET-A and ET-B receptors. By blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, Macitentan mitigates vasoconstriction, smooth muscle cell proliferation, and fibrosis of pulmonary vessels. Its efficacy has been demonstrated in various preclinical models, notably the Dahl salt-sensitive (Dahl-S) rat model of hypertension and the monocrotaline-induced model of pulmonary arterial hypertension (PAH).

Comparative Efficacy in Animal Models

The in vivo potency of Macitentan has been benchmarked against other endothelin receptor antagonists (ERAs), including the dual ERA Bosentan and the ET-A selective antagonist Ambrisentan.

Systemic Hypertension Model: Dahl Salt-Sensitive (Dahl-S) Rats

In conscious Dahl salt-sensitive rats, a model for salt-sensitive hypertension, Macitentan demonstrated a superior ability to reduce mean arterial blood pressure (MAP) compared to Bosentan and Ambrisentan. Studies have shown that Macitentan can elicit a further decrease in MAP even when administered on top of maximally effective doses of either Bosentan or Ambrisentan, suggesting a more complete blockade of ET receptors.

CompoundMaximal Effective DoseAdditional MAP Reduction on top of Ambrisentan (30 mg/kg)Additional MAP Reduction on top of Bosentan (100 mg/kg)
Macitentan 30 mg/kg17 mmHg21 mmHg
Bosentan 100 mg/kgNot ApplicableNo additional effect
Ambrisentan 30 mg/kgNo additional effectNot Applicable

Table 1: Comparative efficacy of Macitentan, Bosentan, and Ambrisentan on mean arterial blood pressure (MAP) in hypertensive Dahl salt-sensitive rats. Data indicates that Macitentan provides an additive blood pressure-lowering effect on top of maximal doses of its competitors.

Pulmonary Arterial Hypertension (PAH) Model: Monocrotaline-Induced PAH in Rats

In the monocrotaline (MCT)-induced PAH rat model, which mimics key aspects of human PAH, Macitentan has shown significant efficacy in improving hemodynamic parameters and attenuating vascular remodeling.

ParameterControlMonocrotaline (MCT)Macitentan (30 mg/kg/day)
Pulmonary Artery Acceleration Time (ms) at Day 21 -17.55 ± 1.5622.55 ± 1.00
Pulmonary Artery Deceleration (m/s²) at Day 21 -34.72 ± 3.7217.30 ± 1.89
Right Ventricle Wall Thickness (cm) at Day 21 -0.13 ± 0.10.10 ± 0.1

Table 2: Hemodynamic and structural improvements with Macitentan treatment in a monocrotaline-induced pulmonary arterial hypertension rat model. Treatment with Macitentan demonstrated a less severe disease progression compared to the untreated group.

Mechanism of Action: Endothelin Receptor Signaling

Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B. The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, key pathological features of pulmonary arterial hypertension. Macitentan, as a dual antagonist, blocks both of these receptors.

Endothelin_Signaling_Pathway cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_effects Pathophysiological Effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Gq Gq Protein Activation ETA->Gq ETB->Gq Macitentan Macitentan Macitentan->ETA Macitentan->ETB PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation Ca_release->Proliferation

Caption: Endothelin receptor signaling pathway and the inhibitory action of Macitentan.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summarized protocols for the key animal models discussed.

Dahl Salt-Sensitive (Dahl-S) Rat Model of Hypertension
  • Animal Model: Male Dahl salt-sensitive rats are used.

  • Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) for several weeks to induce hypertension.

  • Drug Administration: Macitentan, Bosentan, or Ambrisentan are administered orally via gavage. Dose-response curves are established by administering single doses of the compounds.

  • Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is continuously monitored using telemetry devices implanted in the rats.

  • Comparative Efficacy Study: To assess superior efficacy, a maximal effective dose of one compound (e.g., Bosentan) is administered, followed by an administration of Macitentan to observe any additional decrease in MAP.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of PAH: A single intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH.

  • Treatment Groups:

    • Control Group: Receives saline injection and vehicle treatment.

    • MCT Group: Receives monocrotaline injection and vehicle treatment.

    • Macitentan Group: Receives monocrotaline injection and subsequent treatment with Macitentan (e.g., 30 mg/kg/day mixed with chow), typically starting after the establishment of PAH (e.g., day 11).

  • Monitoring:

    • Echocardiography: Serial echocardiograms are performed to measure hemodynamic parameters such as pulmonary artery acceleration time and deceleration, and to assess right ventricular hypertrophy.

    • Electrocardiogram (ECG): ECGs are recorded to monitor cardiac function.

  • Endpoint Analysis: At the end of the study, rats are euthanized, and heart and lung tissues are collected for histological analysis to assess pulmonary vascular remodeling and right ventricular hypertrophy.

Experimental_Workflow cluster_induction PAH Induction cluster_treatment Treatment Groups (from Day 11) cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis animal_model Sprague-Dawley Rats mct_injection Monocrotaline Injection (60 mg/kg) animal_model->mct_injection control Control (Vehicle) mct MCT (Vehicle) macitentan Macitentan (30 mg/kg/day) echo Serial Echocardiography mct_injection->echo control->echo mct->echo macitentan->echo ecg Serial ECG echo->ecg euthanasia Euthanasia & Tissue Collection ecg->euthanasia histology Histological Analysis (Vascular Remodeling, RV Hypertrophy) euthanasia->histology

Caption: Experimental workflow for the monocrotaline-induced PAH model.

Head-to-Head Comparison of 4-((5-Bromopyrimidin-2-yl)oxy)aniline Derivatives in Cancer Cell Lines: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the current research landscape regarding the head-to-head comparison of 4-((5-Bromopyrimidin-2-yl)oxy)aniline derivatives for anticancer activity. Despite the interest in pyrimidine and aniline scaffolds in oncology research, no studies were identified that specifically synthesize a series of derivatives based on the this compound core structure and evaluate their comparative efficacy in cancer cell lines.

This absence of direct comparative data precludes the creation of a detailed guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested. The scientific community has explored a wide array of other substituted aniline and pyrimidine-containing compounds, investigating their potential as kinase inhibitors and cytotoxic agents. However, the specific this compound framework and its analogs remain an under-investigated area in published cancer research.

For researchers, scientists, and drug development professionals interested in this particular chemical scaffold, this represents an unexplored opportunity for novel drug discovery. Future research initiatives could focus on the following:

  • Synthesis of a library of derivatives: Modification of the aniline or pyrimidine rings of the core structure could yield a diverse set of compounds for screening.

  • In vitro screening: Evaluation of the synthesized derivatives against a panel of cancer cell lines to determine their cytotoxic and anti-proliferative effects.

  • Structure-Activity Relationship (SAR) studies: Identification of key structural features that contribute to anticancer activity, which can guide the design of more potent and selective compounds.

  • Mechanism of action studies: Elucidation of the molecular targets and signaling pathways affected by any identified active derivatives.

Until such studies are conducted and the data is made publicly available, a head-to-head comparison as requested cannot be compiled. The research community is encouraged to explore the potential of this chemical class in the ongoing search for novel cancer therapeutics.

The Reproducibility of Biological Assays: A Comparative Guide to Kinase Inhibitors Featuring the 4-((5-Bromopyrimidin-2-yl)oxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The reproducibility of biological assays is paramount in accurately evaluating the potency and selectivity of these potential therapeutics. This guide provides a comparative analysis of kinase inhibitors built around the 4-((5-bromopyrimidin-2-yl)oxy)aniline scaffold, offering insights into their performance against established alternatives. We present quantitative data from in vitro kinase inhibition and cellular proliferation assays, detailed experimental protocols to ensure reproducibility, and visualizations of key signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Performance

The this compound moiety serves as a versatile scaffold in the design of kinase inhibitors. Derivatives of this structure have shown potent activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Mer, and c-Met, which are implicated in numerous cancers.[1][2] This section compares the biological activity of a representative compound from this class with other known kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of various compounds against key cancer-related kinases. Lower IC50 values indicate greater potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 18c Mer18.5 ± 2.3Gefitinib EGFR-
c-Met33.6 ± 4.3
Compound 16i EGFR120Lapatinib EGFR-
Compound 4c EGFRwt-

Data for Compound 18c is derived from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1] Compound 16i data is from a study on 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors.[3] Compound 4c is a dianilinopyrimidine derivative.[4]

Table 2: Cellular Anti-proliferative Activity

This table presents the half-maximal growth inhibition (GI50) or IC50 values of the compounds against various human cancer cell lines, providing an indication of their efficacy in a cellular context.

Compound IDCell LineGI50/IC50 (µM)Reference CompoundCell LineGI50/IC50 (µM)
Compound 18c HepG2-Cabozantinib HepG2-
MDA-MB-231-MDA-MB-231-
HCT116-HCT116-
Compound 16i A549 (normoxia)1.59Lapatinib A549 (normoxia)-
A549 (hypoxia)1.09A549 (hypoxia)-
HT-29 (normoxia)2.46HT-29 (normoxia)-
HT-29 (hypoxia)1.35HT-29 (hypoxia)-
Compound 4c A5490.56Gefitinib A549-
PC-32.46PC-3-
HepG22.21HepG2-

Data for Compound 18c is from a study on 2-substituted aniline pyrimidine derivatives.[1] Compound 16i data is from a study on 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines.[3] Compound 4c is a dianilinopyrimidine derivative.[4]

Experimental Protocols for Reproducible Results

To ensure the reproducibility of the presented data, detailed experimental methodologies are provided below. Adherence to these protocols is critical for obtaining consistent and reliable results.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a target kinase.

Reagent Preparation:

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.

  • Enzyme Solution: Dilute the recombinant human kinase (e.g., EGFR, Mer, c-Met) in Kinase Buffer to the desired concentration.

  • Substrate Solution: Dilute a suitable peptide substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase.

  • Test Compounds: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in Kinase Buffer to achieve the final desired concentrations for the assay.

Assay Procedure:

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well white opaque plate.

  • Add 10 µL of the Enzyme Solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the Substrate Solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and quantify the amount of ATP remaining in the solution using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Anti-proliferative Assay (MTT Assay)

This protocol describes a common method for assessing the effect of compounds on the proliferation of cancer cells.

Cell Culture:

  • Maintain human tumor cell lines (e.g., A549, PC-3, HepG2) in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium from a DMSO stock) and a DMSO vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows, enhancing the understanding of the underlying biological processes and experimental designs.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Compound 16i) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase add_substrate Initiate Reaction (Add Substrate/ATP) add_kinase->add_substrate incubate Incubate at 30°C add_substrate->incubate detect_signal Stop Reaction & Detect Signal (Luminescence) incubate->detect_signal analyze_data Data Analysis (IC50 Determination) detect_signal->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Benchmarking the synthetic route to 4-((5-Bromopyrimidin-2-yl)oxy)aniline against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-((5-Bromopyrimidin-2-yl)oxy)aniline, a key intermediate in the development of various therapeutic agents. We will benchmark the traditional Nucleophilic Aromatic Substitution (SNAr) pathway against the more modern Palladium-catalyzed Buchwald-Hartwig amination, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 4-Aminophenol, 2,5-Dibromopyrimidine2-(4-Aminophenoxy)-5-bromopyrimidine
Key Reagents Strong base (e.g., NaH, K₂CO₃)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)
Typical Solvent Polar aprotic (e.g., DMF, DMSO)Anhydrous, deoxygenated toluene or dioxane
Reaction Temperature Elevated (80-120 °C)Moderate to elevated (80-110 °C)
Estimated Yield 60-75%75-90%
Reaction Time 12-24 hours8-16 hours
Purity of Crude Product Moderate to highGenerally high
Cost of Reagents Generally lowerHigher due to catalyst and ligand
Process Scalability Well-established and scalableCan be challenging due to catalyst sensitivity and cost
Substrate Scope More limitedBroad, tolerates a wide range of functional groups

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the nucleophilic attack of the phenoxide ion of 4-aminophenol onto the electron-deficient pyrimidine ring, with the displacement of a halide. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this reaction.

Proposed Experimental Protocol
  • Deprotonation of 4-Aminophenol: To a stirred solution of 4-aminophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Pyrimidine: Add a solution of 2,5-dibromopyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

SNAr_Pathway aminophenol 4-Aminophenol intermediate Phenoxide Intermediate aminophenol->intermediate NaH, DMF dibromopyrimidine 2,5-Dibromopyrimidine product This compound dibromopyrimidine->product 100 °C, 18h intermediate->product

Nucleophilic Aromatic Substitution (SNAr) Pathway

Synthetic Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of C-N bonds. It offers a more versatile and often higher-yielding alternative to traditional methods.

Proposed Experimental Protocol
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Reactants: Add 2-(4-aminophenoxy)-5-bromopyrimidine (1.0 eq.) and anhydrous, deoxygenated toluene.

  • Reaction Progression: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Buchwald_Hartwig_Pathway starting_material 2-(4-Aminophenoxy)-5-bromopyrimidine product This compound starting_material->product Toluene, 100 °C, 12h catalyst_system Pd₂(dba)₃, BINAP, Cs₂CO₃ catalyst_system->product

Buchwald-Hartwig Amination Pathway

Comparative Analysis Workflow

The selection of an optimal synthetic route is a critical decision in chemical research and development, balancing factors such as yield, cost, and scalability. The following workflow illustrates the key decision points in this process.

Comparison_Workflow cluster_criteria Comparison Criteria start Define Synthesis Target: This compound route1 Route 1: SNAr start->route1 route2 Route 2: Buchwald-Hartwig start->route2 yield Yield & Purity route1->yield cost Reagent Cost route1->cost scalability Scalability route1->scalability conditions Reaction Conditions route1->conditions route2->yield route2->cost route2->scalability route2->conditions decision Select Optimal Route yield->decision cost->decision scalability->decision conditions->decision

Workflow for Synthetic Route Selection

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound. The SNAr route offers a more cost-effective and traditionally scalable method, which may be preferable for large-scale industrial production where raw material costs are a primary concern. However, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding approach, making it an excellent choice for laboratory-scale synthesis, medicinal chemistry applications where substrate scope is important, and instances where maximizing yield is critical. The choice between these methods will ultimately depend on the specific priorities of the research or development program, including scale, budget, and the need for functional group tolerance.

Analysis of on-target and off-target engagement of 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of On-Target and Off-Target Engagement: A Guide for Researchers

A Hypothetical Profile of 4-((5-Bromopyrimidin-2-yl)oxy)aniline and Comparison with Structurally Related Kinase Inhibitors

Disclaimer: Direct experimental data on the on-target and off-target engagement of this compound is not publicly available. This guide provides a comparative analysis based on structurally similar, well-characterized kinase inhibitors to illustrate the principles of on-target and off-target profiling. The selected alternatives, Bosutinib, Dasatinib, and Gefitinib, share the 2-anilinopyrimidine or a related quinazoline scaffold, suggesting they may have overlapping patterns of kinase inhibition.

Introduction

The compound this compound features a 2-anilinopyrimidine core structure, a privileged scaffold in the development of kinase inhibitors. Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology. Their efficacy is determined by their ability to selectively inhibit the activity of a specific kinase driving the disease (on-target effect), while minimizing interactions with other kinases that can lead to toxicity (off-target effects).[1] This guide provides a framework for understanding and evaluating the on-target and off-target profiles of kinase inhibitors, using established drugs as benchmarks for comparison.

Comparative On-Target and Off-Target Profiles

The following table summarizes the inhibitory activity (IC50 values) of Bosutinib, Dasatinib, and Gefitinib against their primary targets and a selection of common off-targets. This data, compiled from various kinase profiling studies, illustrates the varying selectivity of these inhibitors.[2][3][4]

Kinase Target Bosutinib IC50 (nM) Dasatinib IC50 (nM) Gefitinib IC50 (nM) Primary Function/Pathway
On-Targets
ABL16.5<1>10,000Cell proliferation, survival (CML)
SRC1.2<1>10,000Cell adhesion, migration, survival
EGFR>10,00011026 - 57Cell growth, proliferation (NSCLC)[5]
Selected Off-Targets
LCK1.1<1>10,000T-cell signaling
LYN4.3<1>10,000B-cell signaling
c-KIT13012>10,000Hematopoiesis, cell survival
PDGFRβ11017>10,000Angiogenesis, cell growth
GAKNot ReportedNot Reported90Clathrin-mediated endocytosis[4]
RICK (RIPK2)Not ReportedNot Reported50Inflammatory signaling[4]

Data is compiled from multiple sources and experimental conditions may vary.[2][3][4]

Signaling Pathway Analysis

The diagram below illustrates a simplified signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR), a common target for kinase inhibitors with a quinazoline scaffold, such as Gefitinib. Inhibition of EGFR blocks downstream signaling through pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

Experimental Workflows and Methodologies

Workflow for On-Target and Off-Target Profiling

The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow Start Novel Compound (e.g., this compound) KinomeScan In Vitro Kinase Screen (e.g., KINOMEscan) Start->KinomeScan IC50 IC50 Determination (Radiometric Assay) KinomeScan->IC50 Identify Hits CETSA Cellular Target Engagement (CETSA) IC50->CETSA Confirm On-Targets WesternBlot Downstream Pathway Analysis (Western Blot) CETSA->WesternBlot Phenotypic Phenotypic Assays (e.g., Cell Viability) WesternBlot->Phenotypic Profile On-Target & Off-Target Profile Phenotypic->Profile

Caption: Experimental workflow for kinase inhibitor profiling.

On-Target vs. Off-Target Engagement

This diagram illustrates the concept of on-target and off-target effects of a kinase inhibitor.

On_Off_Target_Concept cluster_0 On-Target Effect cluster_1 Off-Target Effect Inhibitor_On Kinase Inhibitor Target_On Primary Target Kinase Inhibitor_On->Target_On Binds & Inhibits Effect_On Therapeutic Effect Target_On->Effect_On Leads to Inhibitor_Off Kinase Inhibitor Target_Off Off-Target Kinase Inhibitor_Off->Target_Off Binds & Inhibits Effect_Off Side Effect / Toxicity Target_Off->Effect_Off Leads to

Caption: Conceptual diagram of on-target vs. off-target effects.

Detailed Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is a generalized method to determine the IC50 value of an inhibitor against a purified kinase.[7]

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • [γ-33P]ATP

    • Test inhibitor (serial dilutions)

    • 96-well plates

    • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

    • Add serial dilutions of the test inhibitor or vehicle (DMSO) to the wells.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-33P]ATP.

    • Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular context.[8][9]

  • Materials:

    • Cultured cells of interest

    • Test inhibitor

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Thermal cycler or heating block

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against the target protein and a loading control

    • HRP-conjugated secondary antibody

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blotting for Downstream Pathway Analysis

This protocol assesses the effect of a kinase inhibitor on the phosphorylation of its downstream substrates.[10][11]

  • Materials:

    • Cultured cells

    • Test inhibitor and appropriate vehicle

    • Stimulant (if required to activate the pathway, e.g., EGF for the EGFR pathway)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., p-ERK and total ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified duration.

    • If necessary, stimulate the cells with the appropriate ligand to activate the signaling pathway.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • To confirm equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the substrate and/or a loading control like β-actin.

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

References

Safety Operating Guide

Proper Disposal of 4-((5-Bromopyrimidin-2-yl)oxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-((5-Bromopyrimidin-2-yl)oxy)aniline is a critical component of laboratory safety and environmental responsibility. As a brominated aromatic amine, this compound is classified as hazardous and requires a structured disposal protocol.[1][2] Adherence to the following procedures is essential to ensure the safety of laboratory personnel and maintain regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, always handle this compound in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[3]

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials.

  • This compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[1] This waste must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[1]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[3]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[3]

3. Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"[1][3]

    • The full chemical name: "this compound"[1]

    • The concentration and composition of the waste[3]

    • Associated hazards (e.g., "Irritant," "Harmful")[3]

    • The date the waste was first added to the container[3]

  • Storage: Keep waste containers securely closed when not in use to prevent the release of vapors.[1][4] Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1] Use secondary containment for all liquid waste.[4] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[3]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • To decontaminate, the container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[5][6]

  • The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates should also be collected as hazardous waste.[5]

  • After triple-rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing the original label.[4][5][6]

5. Final Disposal:

  • Arrange for a scheduled pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • The recommended method for the ultimate disposal of halogenated aromatic compounds is high-temperature incineration.[1] This process ensures the complete destruction of the compound.[1]

Quantitative Data Summary for Disposal

The following table summarizes key parameters for the disposal of halogenated aromatic compounds like this compound.

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1]
Container Filling Capacity Do not exceed 80%[3]
Satellite Accumulation Limit Do not store more than 10 gallons of hazardous waste in the lab[4]
Empty Container Rinsing Triple-rinse with a suitable solvent[5][6]
Final Disposal Method High-temperature incineration[1]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated labware, solutions) fume_hood->waste_generated segregate Segregate as 'Halogenated Organic Waste' waste_generated->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in a Designated, Ventilated Area with Secondary Containment collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration High-Temperature Incineration by Licensed Contractor contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-((5-Bromopyrimidin-2-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-((5-Bromopyrimidin-2-yl)oxy)aniline (CAS No: 76660-37-2). The following procedures are based on the known hazards of this compound and related aromatic amines and brominated heterocyclic compounds. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental disposal.

Hazard Identification and Quantitative Data

This compound is classified as an acutely toxic and irritating substance.[1] While specific quantitative exposure limits and toxicity data for this compound have not been established, data for aniline, a related primary aromatic amine, is provided below for hazard reference.[2][3][4]

Data PointValue (Aniline)GHS Classification (this compound)
OSHA PEL (8-hr TWA) 5 ppmNot Established
ACGIH TLV (8-hr TWA) 2 ppmNot Established
NIOSH REL (10-hr TWA) 2 ppmNot Established
IDLH 100 ppmNot Established
Acute Toxicity, Oral Category 3 (Toxic if swallowed)Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Category 2A (Causes serious eye irritation)[1]
Respiratory Irritation Not ClassifiedCategory 3 (May cause respiratory irritation)[1]

Operational Plan: Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the necessary steps to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Assemble Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weighing and Transfer (in fume hood) prep_eng->handle_weigh handle_solution Solution Preparation (in fume hood) handle_weigh->handle_solution handle_reaction Running Reaction (in fume hood) handle_solution->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Engineering Controls:

  • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is recommended.

  • Eye and Face Protection: Safety goggles and a face shield must be worn.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator is necessary.

Hygiene Measures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Storage cluster_waste_disposal Final Disposal waste_solid Solid Waste (unused chemical, contaminated consumables) collect_solid Collect in a labeled, sealed hazardous waste container for solids waste_solid->collect_solid waste_liquid Liquid Waste (reaction mixtures, cleaning solutions) collect_liquid Collect in a labeled, sealed hazardous waste container for liquids waste_liquid->collect_liquid storage Store in a designated, well-ventilated secondary containment area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by certified hazardous waste disposal service storage->disposal

Caption: Disposal workflow for this compound waste.

Disposal Procedures:

  • Solid Waste: Unused or waste this compound, as well as contaminated items such as gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for hazardous liquid waste. Do not dispose of this chemical down the drain.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Final Disposal: All waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.